3-Acetylyunaconitine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H51NO12 |
|---|---|
Molecular Weight |
701.8 g/mol |
IUPAC Name |
[(2R,4S,5R,6S,8R,13R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C37H51NO12/c1-9-38-17-34(18-43-4)24(48-19(2)39)14-25(45-6)37-23-15-35(42)26(46-7)16-36(50-20(3)40,28(31(37)38)29(47-8)30(34)37)27(23)32(35)49-33(41)21-10-12-22(44-5)13-11-21/h10-13,23-32,42H,9,14-18H2,1-8H3/t23-,24?,25+,26+,27?,28?,29+,30-,31?,32+,34+,35-,36-,37?/m1/s1 |
InChI Key |
QXHJUYOYZPRGCF-FZQALKAMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of 3-Acetylyunaconitine
An In-depth Technical Guide to the Chemical Structure of 3-Acetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to the diterpenoid alkaloid, this compound. This compound belongs to the complex family of aconitine-type alkaloids, which are of significant interest to researchers due to their potent biological activities.
Chemical Identity and Structure
This compound is a natural product isolated from the roots of Aconitum episcopale Levl.[1]. It is a derivative of the more well-known alkaloid, yunaconitine (B1683533). The structural modification is the addition of an acetyl group at the C-3 position of the yunaconitine backbone.
The chemical structure of this compound is logically derived from its parent compound, yunaconitine. The acetylation at the 3-position is the key distinguishing feature.
Key Chemical Data
The primary identifiers and molecular properties of this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | Yunaconitine, 3-acetate | N/A |
| CAS Number | 80787-51-5 | [1] |
| Molecular Formula | C37H51NO12 | [1] |
| Molecular Weight | 701.80 g/mol | [1] |
| Source | Roots of Aconitum episcopale Levl. | [1] |
| Compound Type | Diterpenoid Alkaloid | [1] |
Physicochemical and Spectroscopic Data
For reference, the table below provides the ¹³C NMR chemical shifts for the structurally similar and well-characterized parent alkaloid, Aconitine (B1665448) . This serves as a representative example for the aconitane (B1242193) skeleton.
Reference ¹³C NMR Data: Aconitine
| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 83.8 | 18 | 79.0 |
| 2 | 42.5 | 19 | 53.5 |
| 3 | 72.0 | 20 | 49.2 |
| 4 | 43.3 | N-CH₂ | 49.2 |
| 5 | 48.5 | CH₃ | 13.2 |
| 6 | 82.8 | 1-OCH₃ | 56.2 |
| 7 | 45.1 | 6-OCH₃ | 59.1 |
| 8 | 74.5 | 16-OCH₃ | 58.0 |
| 9 | 47.0 | 18-OCH₃ | 50.2 |
| 10 | 40.1 | 8-OAc C=O | 172.1 |
| 11 | 50.2 | 8-OAc CH₃ | 21.5 |
| 12 | 35.8 | 14-OBz C=O | 166.8 |
| 13 | 75.1 | 14-OBz C-1 | 130.4 |
| 14 | 79.0 | 14-OBz C-2 | 129.5 |
| 15 | 78.2 | 14-OBz C-3 | 128.4 |
| 16 | 91.2 | 14-OBz C-4 | 133.0 |
| 17 | 61.5 | ||
| Data sourced from Pelletier, S.W., & Djarmati, Z. (1976). J. Am. Chem. Soc. 98, 2626.[2] |
Experimental Protocols
The isolation and structural characterization of this compound from its natural source involves a multi-step process. The following protocols are representative of the methodologies employed for this class of compounds.
Isolation and Purification Workflow
Detailed Methodologies
A. Extraction and Isolation:
-
Preparation: Air-dried and powdered roots of Aconitum episcopale are used as the starting material.
-
Extraction: The powder is typically extracted exhaustively with an organic solvent like methanol (B129727) or ethanol (B145695) at room temperature or under reflux.
-
Acid-Base Partitioning: The resulting crude extract is concentrated under vacuum. The residue is then suspended in an acidic aqueous solution (e.g., 2% H₂SO₄) and filtered. The acidic solution is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then made alkaline (e.g., with NH₄OH to pH 9-10) and extracted with a solvent like chloroform (B151607) or dichloromethane (B109758) to yield the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid mixture is subjected to chromatographic separation. Techniques such as pH-zone-refining counter-current chromatography or repeated column chromatography on silica (B1680970) gel or alumina (B75360) are employed, using gradient elution systems (e.g., petroleum ether/ethyl acetate/methanol/water mixtures) to isolate the individual alkaloids. Fractions are monitored by thin-layer chromatography (TLC).
B. Structure Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), is used to determine the exact mass of the purified compound. This allows for the unambiguous determination of the molecular formula (C37H51NO12). Fragmentation patterns observed in MS/MS can provide initial structural clues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for complete structure determination.
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the connectivity of the molecular framework. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the complex, polycyclic aconitane skeleton. The structure identification was first reported in Acta Chimica Sinica, 1981, 39(5):445-452[1].
-
Biological Activity
This compound is commercially available for research purposes and is suggested for use in studies involving signaling inhibitors and other pharmacological activities[1]. While specific biological activity data for this compound is limited in published literature, the parent class of aconitine alkaloids is known for potent neurotoxicity and cardiotoxicity, primarily through modulation of voltage-gated sodium channels. Further research is required to characterize the specific biological and pharmacological profile of this compound.
Conclusion
This compound is a C-19 diterpenoid alkaloid with a complex polycyclic structure derived from yunaconitine. Its definitive identification relies on a combination of chromatographic isolation from Aconitum episcopale and comprehensive spectroscopic analysis, particularly mass spectrometry and multi-dimensional NMR. While detailed quantitative and biological data remain sparse, its structural relationship to other potent aconitine-type alkaloids makes it a compound of interest for further pharmacological investigation.
References
3-Acetylyunaconitine: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Acetylyunaconitine, a diterpenoid alkaloid, with a focus on its natural source and detailed methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source
The primary natural source of this compound is the roots of Aconitum episcopale Levl., a plant belonging to the Ranunculaceae family.[1] Members of the Aconitum genus, commonly known as aconite or monkshood, are widely distributed in the mountainous regions of the Northern Hemisphere and are known to produce a diverse array of structurally complex and biologically active diterpenoid alkaloids. While this compound has been specifically identified in Aconitum episcopale, the chemical profile of Aconitum species can vary significantly based on factors such as geographical location, harvesting time, and processing methods.
Isolation and Purification Protocol
While a specific, detailed protocol for the isolation of this compound from Aconitum episcopale is not extensively documented in publicly available literature, a general and robust methodology can be constructed based on established procedures for the separation of related aconitine-type alkaloids from other Aconitum species. The following is a plausible, in-depth experimental protocol.
Extraction of Total Alkaloids
-
Plant Material Preparation: Air-dried and powdered roots of Aconitum episcopale are used as the starting material. A fine powder (e.g., 40-60 mesh) is preferred to maximize the surface area for efficient extraction.
-
Extraction: The powdered plant material is subjected to extraction with an acidified ethanol (B145695) solution. A typical procedure involves refluxing the powder with 8-10 volumes of 70-80% ethanol containing a small amount of acid (e.g., 0.5% v/v sulfuric acid or hydrochloric acid). This process is repeated 2-3 times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
Acid-Base Partitioning:
-
The resulting aqueous residue is acidified with 2-5% hydrochloric acid to a pH of approximately 2-3.
-
The acidic solution is then washed with an immiscible organic solvent, such as diethyl ether or chloroform (B151607), to remove neutral and weakly acidic compounds.
-
The acidic aqueous layer is then basified with a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of 9-10.
-
The alkaline solution is subsequently extracted multiple times with a suitable organic solvent, typically chloroform or ethyl acetate, to extract the total alkaloids.
-
-
Drying and Concentration: The combined organic extracts containing the total alkaloids are dried over anhydrous sodium sulfate (B86663) and then concentrated to dryness under reduced pressure to yield the crude total alkaloid extract.
Chromatographic Separation and Purification
The crude total alkaloid extract is a complex mixture and requires further separation to isolate this compound.
-
Column Chromatography (Initial Fractionation):
-
The crude extract is subjected to column chromatography on silica (B1680970) gel or alumina.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding ethyl acetate, chloroform, and finally methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized with Dragendorff's reagent or under UV light.
-
-
Preparative High-Performance Liquid Chromatography (pHPLC) (Fine Purification):
-
Fractions enriched with this compound are pooled and further purified by preparative HPLC.
-
A reversed-phase C18 column is typically used.
-
The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium bicarbonate or formic acid). The gradient and isocratic elution conditions need to be optimized to achieve baseline separation of this compound from other co-eluting alkaloids.
-
The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
-
Final Purification and Characterization:
-
The collected fraction is concentrated to yield purified this compound.
-
The purity of the isolated compound is assessed by analytical HPLC.
-
The structural identity of this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).
-
Quantitative Data
| Spectroscopic Data | Values |
| Molecular Formula | C₃₅H₄₉NO₁₀ |
| Molecular Weight | 643.77 g/mol |
| ¹³C NMR (22.63 MHz, CDCl₃) | A reference to the ¹³C NMR spectra of this compound has been published in Acta Chimica Sinica, 1981, 39(5):445-452. This data is crucial for the definitive structural confirmation of the molecule. Specific chemical shift values should be consulted from this original publication. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows in the isolation and analysis of this compound.
Caption: Isolation workflow for this compound.
Caption: Characterization workflow for this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The pharmacological activities of many aconitine-type alkaloids are attributed to their interaction with voltage-gated sodium channels, but the specific molecular targets and downstream signaling cascades for this compound remain an area for future research.
Disclaimer: The isolation protocol provided is a generalized methodology based on the extraction of similar compounds. Researchers should optimize the conditions based on their specific laboratory setup and the characteristics of the plant material. The handling of Aconitum species and their isolated alkaloids requires extreme caution due to their high toxicity. Appropriate safety measures, including the use of personal protective equipment, should be strictly followed.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 3-Acetylyunaconitine in Aconitum
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The C19-diterpenoid alkaloids of the genus Aconitum represent a class of structurally complex and pharmacologically significant natural products. Among them, 3-Acetylyunaconitine, a potent constituent, has garnered interest for its biological activities. However, the complete biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide synthesizes the current understanding of diterpenoid alkaloid biosynthesis to propose a putative pathway for this compound. It integrates findings from transcriptomic studies, metabolomic analyses, and functional characterization of related enzyme families. This document provides a foundational framework for future research aimed at pathway elucidation, enzyme discovery, and the potential for synthetic biology approaches to produce these valuable compounds.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-stage process that begins with central carbon metabolism and culminates in a series of intricate tailoring reactions. The pathway can be broadly divided into three key phases: the formation of the diterpene skeleton, the incorporation of a nitrogen atom and subsequent rearrangement to the C19-norditerpenoid core, and the final decorative modifications. While the complete pathway is yet to be experimentally validated, a putative route can be constructed based on the established biosynthesis of related aconitine-type alkaloids.[1][2]
The initial steps involve the production of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways.[1] GGPP is then cyclized by class II and class I diterpene synthases, namely ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase-like (KSL) enzymes, to form a C20-diterpene skeleton, likely ent-atisane.[3]
Subsequent modifications, catalyzed by a series of cytochrome P450 monooxygenases (CYP450s), introduce hydroxyl groups at various positions on the diterpene scaffold. The incorporation of a nitrogen atom, likely from ethanolamine (B43304) derived from serine, leads to the formation of the characteristic N-ethyl group and the complex hexacyclic core of the C19-norditerpenoid alkaloids.[1]
The latter stages of the pathway involve a series of "tailoring" reactions that impart structural diversity. These are believed to be catalyzed by O-methyltransferases (OMTs) and BAHD acyltransferases. In the case of this compound, the immediate precursor is presumed to be yunaconitine (B1683533). The final step is the acetylation at the C-3 position, a reaction likely catalyzed by a specific, yet-to-be-identified BAHD family acyltransferase using acetyl-CoA as the acyl donor.[4]
Quantitative Data on Aconitum Alkaloids
While precise quantitative data for each intermediate in the this compound pathway is not available, several studies have quantified the end-product alkaloids in various Aconitum species and tissues. This data is crucial for selecting high-yielding plant material for biochemical studies and for understanding the tissue-specific regulation of the pathway.
Table 1: Concentration of Selected Diterpenoid Alkaloids in Aconitum Species
| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Yunaconitine | Aconitum spp. | - | 0.015 - 10.41 | UHPLC-MS/MS | [5] |
| Aconitine | Aconitum carmichaelii | Raw Root Tuber | 0.29 - 0.45 | HPLC-DAD | [6] |
| Mesaconitine | Aconitum carmichaelii | Raw Root Tuber | 0.15 - 0.28 | HPLC-DAD | [6] |
| Hypaconitine | Aconitum carmichaelii | Raw Root Tuber | 0.08 - 0.16 | HPLC-DAD | [6] |
| Benzoylmesaconine | Aconitum carmichaelii | Heishunpian (Processed) | ~2.5 | LC-MS/MS | [7] |
| Benzoylaconine | Aconitum carmichaelii | Heishunpian (Processed) | ~0.5 | LC-MS/MS | [7] |
| Benzoylhypaconine | Aconitum carmichaelii | Heishunpian (Processed) | ~0.2 | LC-MS/MS | [7] |
Note: The concentrations can vary significantly based on the genetic background of the plant, environmental conditions, and processing methods.
Experimental Protocols
Elucidating the biosynthetic pathway of this compound requires a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.
Identification of Candidate Genes via Transcriptome Analysis
This protocol outlines a general workflow for identifying candidate genes involved in the biosynthesis pathway.
Protocol:
-
Plant Material: Collect tissues from Aconitum species known to produce this compound. Tissues with high and low alkaloid content should be sampled for differential expression analysis.
-
RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit, followed by DNase treatment.
-
Library Construction and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina for short reads or PacBio for full-length transcripts).
-
Transcriptome Assembly: Assemble the sequencing reads de novo using software such as Trinity or SOAPdenovo-Trans.
-
Functional Annotation: Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Candidate Gene Identification: Identify unigenes encoding key enzyme families: terpene synthases (TPS), cytochrome P450s (CYP450), O-methyltransferases (OMT), and BAHD acyltransferases.
-
Expression Analysis: Quantify the expression levels of unigenes across different tissues and select candidates that show a positive correlation with alkaloid accumulation.
Heterologous Expression and Functional Characterization of a Candidate BAHD Acyltransferase
This protocol describes the functional characterization of a candidate acyltransferase for the final step of this compound biosynthesis.
Protocol:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate BAHD acyltransferase from Aconitum cDNA and clone it into an E. coli expression vector (e.g., pET-28a).
-
Protein Expression: Transform the expression construct into an appropriate E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20 °C) to enhance soluble protein yield.
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1-5 µg of purified recombinant enzyme
-
100 µM Acetyl-CoA (acyl donor)
-
50 µM Yunaconitine (acyl acceptor, substrate)
-
-
Incubate the reaction at 30 °C for 1-2 hours.
-
Stop the reaction by adding an equal volume of acetonitrile (B52724) or by heat inactivation.
-
-
Product Analysis:
-
Centrifuge the reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS.
-
Compare the retention time and mass spectrum of the product with an authentic standard of this compound.
-
In Vitro Cytochrome P450 (CYP450) Enzyme Assay
This protocol provides a general method for assaying the activity of CYP450 enzymes, which are crucial for the hydroxylation and modification of the diterpene skeleton.[8]
Protocol:
-
Enzyme Source: Use microsomes isolated from Aconitum tissues or a heterologously expressed CYP450 enzyme co-expressed with a P450 reductase.
-
Reaction Mixture:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Microsomal protein (e.g., 50-100 µg) or purified enzyme system
-
Putative substrate (e.g., ent-atisane or a hydroxylated intermediate)
-
NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)
-
-
Reaction Initiation and Termination:
-
Pre-incubate the enzyme and substrate at 37 °C for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solvent like cold acetonitrile or methanol.
-
-
Product Analysis:
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant for the formation of hydroxylated products using LC-MS/MS.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Aconitum is a complex process involving multiple enzyme families. While a definitive pathway has not been fully elucidated, the integration of metabolomic and transcriptomic data provides a strong foundation for a putative pathway. The identification and functional characterization of the enzymes involved, particularly the specific BAHD acyltransferase responsible for the final acetylation step, are critical next steps. The protocols and workflows outlined in this guide provide a roadmap for researchers to systematically unravel this intricate biosynthetic network. A complete understanding of this pathway will not only advance our knowledge of plant specialized metabolism but also open avenues for the biotechnological production of these valuable and complex alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid determination of yunaconitine and related alkaloids in aconites and aconite-containing drugs by ultra high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue Accumulations of Toxic Aconitum Alkaloids after Short-Term and Long-Term Oral Administrations of Clinically Used Radix Aconiti Lateralis Preparations in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of 3-Acetylyunaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylyunaconitine, a C19-diterpenoid alkaloid isolated from the Aconitum species, presents a complex pharmacological profile characterized by potent analgesic and anti-inflammatory properties, counterbalanced by significant toxicity, particularly cardiotoxicity. Its primary mechanism of action involves the modulation of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including quantitative data on its biological activities, detailed experimental protocols for its evaluation, and an exploration of the implicated signaling pathways. This document is intended to serve as a resource for researchers and professionals engaged in the study and development of novel therapeutics derived from natural products.
Core Pharmacological Properties
This compound exhibits a range of biological activities, with its analgesic and anti-inflammatory effects being the most prominent. However, its therapeutic potential is significantly limited by a narrow therapeutic window and a high potential for toxicity.
Analgesic Activity
This compound has demonstrated significant dose-dependent analgesic effects in various preclinical models of pain. Its potency is comparable to or greater than other Aconitum alkaloids.
Anti-inflammatory Effects
The compound has also been shown to possess anti-inflammatory properties, likely contributing to its overall analgesic efficacy, particularly in inflammatory pain states.
Sodium Channel Blockade
The principal mechanism underlying both the therapeutic and toxic effects of this compound is its interaction with voltage-gated sodium channels (VGSCs). It acts as a potent blocker of these channels, thereby inhibiting neuronal excitability and action potential propagation.
Toxicity Profile
The clinical application of this compound is severely hampered by its toxicity. The most significant adverse effect is cardiotoxicity, which can manifest as severe arrhythmias. Neurotoxicity is also a major concern.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological and toxicological properties of this compound and its analogues.
| Parameter | Test Method | Animal Model | Route of Administration | ED50 (95% CI) | Reference |
| Analgesic Effect | Acetic Acid-Induced Writhing | Mice | Subcutaneous (sc) | 2.76 (2.34-3.26) mg/kg | [1] |
| Analgesic Effect | Hot-Plate Test | Mice | Subcutaneous (sc) | 3.50 (2.69-4.54) mg/kg | [1] |
| Analgesic Effect | Electric Stimulation | Mice | Subcutaneous (sc) | 4.20 (3.72-4.73) mg/kg | [1] |
Table 1: Analgesic Efficacy of 3,15-diacetylbenzoylaconine (B571070) (a related Aconite alkaloid)
| Parameter | Channel Subtype | Channel State | IC50 (nM) | Reference |
| Sodium Channel Blockade | Nav1.3 | Resting | 995.6 ± 139.1 | [2][3] |
| Inactivated | 0.0203 ± 0.0034 | [2][3] | ||
| Nav1.7 | Resting | 125.7 ± 18.6 | [2][3] | |
| Inactivated | 0.1329 ± 0.0255 | [2][3] | ||
| Nav1.8 | Resting | 151,200 ± 15,400 | [2][3] | |
| Inactivated | 18,000 ± 2,500 | [2][3] |
Table 2: Inhibitory Concentration (IC50) of Bulleyaconitine A (a related Aconitum alkaloid) on Voltage-Gated Sodium Channels
| Parameter | Animal Model | Route of Administration | LD50 (95% CI) | Reference |
| Acute Toxicity | Mice | Subcutaneous (sc) | 21.68 (17.25-27.25) mg/kg | [1] |
| Acute Toxicity | Rats | Intraperitoneal (ip) | 10.96 (8.24-14.56) mg/kg | [1] |
Table 3: Acute Toxicity (LD50) of 3,15-diacetylbenzoylaconine
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological properties of this compound.
Analgesic Activity Assessment: Spared Nerve Injury (SNI) Model
The SNI model is a widely used model of neuropathic pain.[4][5][6][7][8]
Objective: To evaluate the ability of this compound to alleviate mechanical allodynia and thermal hyperalgesia in a rodent model of neuropathic pain.
Procedure:
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are used. Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in one hind limb. The common peroneal and tibial nerves are tightly ligated with silk suture and sectioned distal to the ligation, removing a small fragment of the distal nerve stump to prevent regeneration. The sural nerve is left intact.[7] In sham-operated animals, the nerves are exposed but not ligated or transected.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered via the desired route (e.g., intraperitoneal, subcutaneous) at various doses.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the lateral plantar surface of the hind paw (innervated by the intact sural nerve).
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.
-
-
Data Analysis: The paw withdrawal thresholds and latencies are compared between the vehicle-treated and this compound-treated groups.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation.[9][10][11][12][13]
Objective: To determine the anti-inflammatory effect of this compound by measuring its ability to reduce paw edema.
Procedure:
-
Animal Preparation: Adult male Wistar rats or Swiss albino mice are used.
-
Drug Administration: this compound is administered at various doses prior to the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the animals. The contralateral paw receives an injection of saline as a control.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Mechanism of Action: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study the effect of this compound on voltage-gated sodium channels in isolated neurons or heterologous expression systems.[14][15]
Objective: To characterize the inhibitory effect of this compound on sodium channel currents.
Procedure:
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rodents, or a cell line stably expressing a specific sodium channel subtype (e.g., HEK293 cells expressing Nav1.7) is used.
-
Recording Configuration: The whole-cell patch-clamp technique is employed. A glass micropipette filled with an internal solution is sealed onto the cell membrane.
-
Voltage-Clamp Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. To determine the IC50 for the resting state, cells are held at a hyperpolarized potential (e.g., -120 mV) and then depolarized to elicit a peak inward current. To determine the IC50 for the inactivated state, a pre-pulse to a depolarized potential (e.g., -40 mV) is applied to inactivate the channels before the test pulse.
-
Drug Application: this compound is applied to the bath solution at various concentrations.
-
Data Analysis: The amplitude of the sodium current is measured before and after drug application. Concentration-response curves are generated to calculate the IC50 values.
Signaling Pathways and Mechanisms of Action
The pharmacological and toxicological effects of this compound are mediated by complex signaling pathways. The following diagrams illustrate the proposed mechanisms, primarily based on studies of related Aconitum alkaloids.
Caption: Experimental workflow for assessing the analgesic effect of this compound.
Caption: Mechanism of this compound at the voltage-gated sodium channel.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Caption: Hypothesized apoptotic signaling pathway contributing to cardiotoxicity.
Conclusion
This compound is a potent natural compound with significant analgesic and anti-inflammatory activities, primarily mediated through the blockade of voltage-gated sodium channels. Despite its therapeutic potential, its clinical utility is markedly restricted by a narrow therapeutic index and severe cardiotoxicity. The data and protocols presented in this guide offer a foundational resource for further investigation into the pharmacological properties of this compound and related Aconitum alkaloids. Future research should focus on strategies to dissociate the therapeutic effects from the toxic properties, potentially through the development of novel drug delivery systems or structural modifications to enhance its safety profile. A deeper understanding of the specific signaling pathways modulated by this compound will be crucial in advancing these efforts.
References
- 1. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of SARM1 Reduces Neuropathic Pain in a Spared Nerve Injury Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 3-Acetylyunaconitine on Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylyunaconitine (B1164480), a C20-diterpenoid alkaloid derived from the Aconitum species, exerts its potent neurotoxic and cardiotoxic effects primarily through the modulation of voltage-gated sodium channels (Nav). As a member of the aconitine (B1665448) alkaloid family, its mechanism of action is characterized by a high-affinity binding to neurotoxin receptor site 2 on the α-subunit of these channels. This interaction induces a profound alteration in channel gating, leading to persistent activation at normal resting membrane potentials. The subsequent uncontrolled sodium influx disrupts cellular ion homeostasis, causing prolonged membrane depolarization and hyperexcitability of neuronal and cardiac tissues, which can progress to paralysis and arrhythmia. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and downstream signaling consequences of this compound's interaction with sodium channels, leveraging data from closely related Aconitum alkaloids to build a comprehensive model.
Introduction: The Role of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[1] These channels cycle through three primary conformational states: resting (closed), activated (open), and inactivated (closed and non-conductive). The voltage-sensing domains (S1-S4) of the channel respond to changes in membrane potential, leading to the opening of the pore-forming domains (S5-S6).[1] Rapid inactivation, mediated by the intracellular loop between domains III and IV, terminates the sodium influx and allows for repolarization of the membrane.[1] The precise regulation of these states is critical for normal physiological function.
Molecular Mechanism of Action of this compound
Binding to Neurotoxin Receptor Site 2
This compound, like other Aconitum alkaloids, acts as a potent modulator of voltage-gated sodium channels by binding to neurotoxin receptor site 2.[1][2][3] This binding site is located within the inner pore of the channel, near the cytoplasmic mouth, and is composed of residues from the S6 transmembrane segments of all four homologous domains (I-IV).[4] The lipophilic nature of the alkaloid allows it to access this site within the plasma membrane.[5]
State-Dependent Binding and Gating Modification
A critical aspect of the mechanism is its state-dependent binding. Aconitum alkaloids exhibit a significantly higher affinity for the open and, particularly, the inactivated states of the sodium channel compared to the resting state.[6][7][8][9] This preferential binding effectively "traps" the channel in a modified, persistently activated state.[3] The primary consequences of this interaction on channel gating are:
-
Suppression of Inactivation: The alkaloid dramatically slows or prevents the fast inactivation process. This results in a persistent sodium current (INaP) that does not decay rapidly, even during prolonged depolarization.[10][11][12]
-
Hyperpolarizing Shift in Activation: The voltage-dependence of channel activation is shifted to more negative (hyperpolarized) membrane potentials.[5] This means the channels are more likely to open at normal resting membrane potentials, contributing to the persistent influx of sodium.
Quantitative Analysis of Sodium Channel Modulation
While specific quantitative data for this compound is limited, extensive studies on the closely related diterpenoid alkaloid, Bulleyaconitine A (BLA), provide a robust model for its effects. BLA demonstrates a clear preference for inactivated channels and selectivity for certain Nav subtypes, particularly those involved in pain signaling (Nav1.7 and Nav1.3).
| Compound | Channel Subtype | Channel State | IC50 | Reference |
| Bulleyaconitine A | Nav1.3 | Resting | 995.6 ± 139.1 nM | [7][8] |
| Inactivated | 20.3 ± 3.4 pM | [7][8] | ||
| Bulleyaconitine A | Nav1.7 | Resting | 125.7 ± 18.6 nM | [7][8] |
| Inactivated | 132.9 ± 25.5 pM | [7][8] | ||
| Bulleyaconitine A | Nav1.8 | Resting | 151.2 ± 15.4 µM | [7][8] |
| Inactivated | 18.0 ± 2.5 µM | [7][8] |
Table 1: State-Dependent Inhibition of Voltage-Gated Sodium Channels by Bulleyaconitine A.
| Parameter | Effect of Aconitum Alkaloids | Reference |
| Voltage of Half-Maximal Activation (V1/2) | Significant negative (hyperpolarizing) shift | [5] |
| Inactivation Kinetics | Slowed or incomplete inactivation | [13] |
| Persistent Sodium Current (INaP) | Significantly increased | [10][11][12] |
Table 2: Electrophysiological Effects of Aconitum Alkaloids on Sodium Channel Gating Properties.
Signaling Pathways and Cellular Consequences
The persistent sodium influx induced by this compound triggers a cascade of downstream cellular events, primarily mediated by the disruption of intracellular ion homeostasis.
The sustained membrane depolarization leads to the opening of voltage-gated calcium channels (VGCCs) and can also reverse the operation of the Na+/Ca2+ exchanger (NCX), further contributing to a massive influx of calcium.[14][15][16][17][18] This resulting intracellular calcium overload is a key factor in the cytotoxicity of aconitine, triggering signaling pathways such as the p38 MAPK pathway, which ultimately leads to apoptosis.[19][20]
Experimental Protocols
The primary technique for characterizing the effects of this compound on sodium channels is whole-cell patch-clamp electrophysiology.
Whole-Cell Voltage-Clamp Recordings
This protocol allows for the direct measurement of ionic currents across the entire cell membrane while controlling the membrane potential.
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired human Nav channel subtype (e.g., Nav1.7) are cultured on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. (CsF is used to block potassium currents and improve seal resistance).
-
-
Recording:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is held at a negative holding potential (e.g., -120 mV) to ensure channels are in the resting state.
-
Voltage Protocols for Assessing State-Dependence
To determine the affinity of the compound for different channel states, specific voltage protocols are applied:
-
Resting State Inhibition: From a hyperpolarized holding potential (-120 mV), brief depolarizing pulses (e.g., to 0 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz) before and after drug application. This minimizes the time channels spend in the open or inactivated states.
-
Inactivated State Inhibition: A long depolarizing prepulse (e.g., to -50 mV for 8-10 seconds) is applied to accumulate channels in the inactivated state, followed by a brief test pulse to measure the available current. The difference in inhibition between this protocol and the resting state protocol reveals the preference for the inactivated state.
-
Use-Dependent Inhibition: A train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied. A compound that preferentially binds to the open/inactivated state will show a cumulative increase in block with each pulse in the train.
Conclusion and Future Directions
This compound and related Aconitum alkaloids are potent modulators of voltage-gated sodium channels, acting as state-dependent agonists that trap the channel in a persistently activated state. The resulting disruption of sodium and calcium homeostasis is the core mechanism underlying their profound toxicity. The marked preference for the inactivated state, particularly in neuronal sodium channel subtypes like Nav1.7, suggests a potential, albeit challenging, avenue for the development of novel analgesics if the toxicity can be mitigated. Future research should focus on obtaining precise quantitative data for this compound itself and employing site-directed mutagenesis and computational modeling to elucidate the specific molecular interactions within neurotoxin site 2 that govern its unique effects on channel gating. A deeper understanding of these mechanisms is crucial for both managing aconitine poisoning and exploring the therapeutic potential of its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bulleyaconitine A preferably reduces tetrodotoxin-sensitive sodium current in uninjured dorsal root ganglion neurons of neuropathic rats probably via inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Persistent sodium currents in neurons: potential mechanisms and pharmacological blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Persistent Sodium Current and Its Role in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Arrhythmogenesis Toxicity of Aconitine Is Related to Intracellular Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Na/Ca exchange and contraction of the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Na+/Ca2+ Exchanger 3 Is Functionally Coupled With the NaV1.6 Voltage-Gated Channel and Promotes an Endoplasmic Reticulum Ca2+ Refilling in a Transgenic Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Acetylyunaconitine: Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylyunaconitine is a C19-diterpenoid alkaloid first isolated from the roots of Aconitum episcopale. As a member of the aconitine (B1665448) family of natural products, it has garnered interest for its significant biological activities, most notably its analgesic properties. This technical guide provides a comprehensive overview of the discovery, history, and current understanding of this compound. It includes a summary of its known biological effects, quantitative data on its analgesic and toxicological profile, and a detailed exploration of its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Discovery and History
This compound was first discovered and its structure elucidated in 1981 by researchers studying the chemical constituents of the traditional Chinese medicinal plant, Aconitum episcopale Levl., a member of the Ranunculaceae family. The structure of this aconitine-type diterpenoid alkaloid was determined through spectroscopic methods, with its identity being confirmed by 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
While a detailed historical narrative of its discovery is not extensively documented in English-language literature, the initial report in Acta Chimica Sinica marks its entry into the scientific record. Since its initial discovery, research has primarily focused on its pharmacological properties, particularly its potential as an analgesic agent. Like other aconitine alkaloids, this compound is recognized for its potent biological activity, which also comes with significant toxicity, a characteristic feature of compounds from the Aconitum genus.
Physicochemical Properties and Structure
The chemical structure of this compound is characterized by a complex polycyclic diterpenoid core, which is typical of aconitine-type alkaloids. The presence of an acetyl group at the C3 position is a key structural feature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C34H47NO11 |
| Molecular Weight | 645.74 g/mol |
| CAS Number | 80787-51-5 |
| Appearance | White powder |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane |
Biological Activity and Pharmacology
The primary biological activity of this compound that has been investigated is its analgesic effect. Studies have demonstrated its potential in mitigating neuropathic pain. However, its therapeutic potential is tempered by its inherent cardiotoxicity, a common trait among aconitine alkaloids.
Analgesic Effects
Research has shown that 3-acetylaconitine exhibits significant analgesic properties. A study comparing its analgesic efficacy to aconitine revealed a more favorable therapeutic index for 3-acetylaconitine. The analgesic effects have been evaluated in various animal models of pain.
Table 2: Analgesic Efficacy of 3-Acetylaconitine in Mice [1]
| Pain Model | Administration Route | ED50 (mg/kg) (95% Confidence Limit) |
| Acetic Acid-Induced Writhing | sc | 2.76 (2.34-3.26) |
| Hot-Plate | sc | 3.50 (2.69-4.54) |
| Electric Stimulation | sc | 4.20 (3.72-4.73) |
sc: subcutaneous
Toxicity
The therapeutic application of this compound is limited by its toxicity, particularly its cardiotoxicity, which can induce arrhythmias.
Table 3: Acute Toxicity of 3-Acetylaconitine [1]
| Animal Model | Administration Route | LD50 (mg/kg) (95% Confidence Limit) |
| Mice | sc | 21.68 (17.25-27.25) |
| Rats | ip | 10.96 (8.24-14.56) |
sc: subcutaneous; ip: intraperitoneal
Mechanism of Action
The primary mechanism of action for this compound, like other aconitine alkaloids, is its interaction with voltage-gated sodium channels (VGSCs).
Electrophysiological studies on rat hippocampal neurons have shown that 3-acetylaconitine modulates the activity of these channels.[2] At a concentration of 1 µM, it does not affect the peak amplitude of the sodium current but causes a hyperpolarizing shift in the current-voltage relationship.[2] This shift leads to the activation of sodium channels at the resting potential, initially causing a transient increase in excitability followed by a more prolonged inhibition of neuronal activity.[2] This activity-dependent inhibition is thought to be the basis for its analgesic effects, as it can preferentially block the high-frequency neuronal firing associated with pain signals.
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Protocols
Detailed experimental protocols for the isolation and pharmacological testing of this compound are not extensively published. The following are representative methodologies based on the isolation of related diterpenoid alkaloids and standard pharmacological assays.
Representative Isolation Protocol for Diterpenoid Alkaloids from Aconitum Species
This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.
Caption: A representative workflow for the isolation of diterpenoid alkaloids.
Acetic Acid-Induced Writhing Test (for Analgesic Activity)
-
Animals: Male Kunming mice (18-22 g).
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control, positive control (e.g., aspirin), and this compound treatment groups.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered subcutaneously at various doses. The control group receives the vehicle only.
-
Induction of Writhing: 30 minutes after drug administration, each mouse is injected intraperitoneally with 0.6% acetic acid (10 mL/kg).
-
Observation: Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for each mouse over a 15-minute period.
-
Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
-
ED50 Calculation: The dose that produces 50% of the maximal analgesic effect (ED50) is calculated using a suitable statistical method (e.g., probit analysis).
Future Directions
While the analgesic potential of this compound is evident, several areas require further investigation to fully understand its therapeutic utility.
-
Detailed Pharmacokinetics and Metabolism: Studies are needed to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues could lead to the development of derivatives with an improved therapeutic index, potentially separating the analgesic effects from the cardiotoxicity.
-
Elucidation of Downstream Signaling Pathways: Further research is required to map the specific signaling cascades that are modulated by the interaction of this compound with voltage-gated sodium channels.
-
Development of Novel Delivery Systems: Innovative drug delivery approaches, such as the use of microneedles, could enhance the therapeutic application of this compound by enabling targeted delivery and reducing systemic toxicity.[3]
Conclusion
This compound is a potent diterpenoid alkaloid with demonstrated analgesic properties, primarily mediated through its interaction with voltage-gated sodium channels. While its clinical application is currently hampered by its toxicity, it remains a valuable lead compound for the development of novel, non-opioid analgesics. Further research into its pharmacology, toxicology, and structure-activity relationships is warranted to unlock its full therapeutic potential. This technical guide serves as a comprehensive resource to facilitate and inspire future investigations into this fascinating natural product.
References
- 1. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effect of microneedle with 3-acetylaconitine for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-Acetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylyunaconitine is a diterpenoid alkaloid isolated from the roots of Aconitum episcopale Levl. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. The document details the compound's structural characteristics, spectral data, and known biological activities, with a focus on its analgesic effects and interaction with monoaminergic systems. Experimental methodologies for isolation and characterization, where available, are also presented. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics based on this natural product.
Physicochemical Properties
This compound is a white powder at room temperature. Its core chemical structure is based on the complex C19-diterpenoid alkaloid backbone characteristic of many compounds found in the Aconitum genus. The presence of an acetyl group at the C-3 position is a key structural feature.
Data Summary
The following table summarizes the known quantitative physical and chemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C37H51NO12 | ChemFaces[1] |
| Molecular Weight | 701.80 g/mol | ChemFaces[1] |
| Physical Description | Powder | ChemFaces[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |
| Purity | ≥98% (Commercially available standard) | ChemFaces[1] |
Spectral Data
The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound was first reported in Acta Chimica Sinica in 1981. This seminal work established the carbon framework of the molecule. The chemical shifts were assigned with the aid of off-resonance decoupling and by comparison with similar aconitine-type alkaloids.[1]
(Note: The specific chemical shift values from the original publication were not accessible in the conducted research. Researchers should refer to the primary literature for this detailed data.)
¹H NMR, Mass Spectrometry, and Infrared Spectroscopy
Experimental Protocols
Isolation and Purification
This compound is a natural product obtained from the roots of Aconitum episcopale Levl.[1] A general protocol for the isolation of diterpenoid alkaloids from Aconitum species involves the following steps:
-
Extraction: The dried and powdered root material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with the addition of a base (e.g., ammonia) to ensure the alkaloids are in their free base form.
-
Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction. The extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a nonpolar solvent (e.g., hexane) to remove lipids and other non-basic compounds. The aqueous layer is then basified, and the deprotonated alkaloids are extracted into an organic solvent like chloroform or dichloromethane.
-
Chromatography: The resulting crude alkaloid mixture is then separated by chromatographic techniques. This may involve column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure this compound.
The following diagram illustrates a general workflow for the isolation of alkaloids from plant material.
Structural Characterization
The definitive structure of this compound is determined through a combination of spectroscopic methods:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): These experiments are essential for establishing the carbon-hydrogen framework and the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups.
Biological Activity and Signaling Pathways
Analgesic Effects
This compound has been reported to possess analgesic properties.[2] Its mechanism of action is linked to its interaction with the monoaminergic neurotransmitter systems.[2]
Interaction with Monoaminergic Systems
Studies on related aconitine (B1665448) alkaloids have provided insights into the potential mechanism of action for this compound. Aconitine and 3-acetylaconitine have been shown to inhibit the reuptake of norepinephrine (B1679862) (noradrenaline).[1][3] Furthermore, aconitine has been demonstrated to disrupt dopamine (B1211576) and serotonin (B10506) neurotransmission. This suggests that the analgesic effects of this compound may be mediated through the modulation of synaptic concentrations of these key neurotransmitters involved in pain perception.
The proposed signaling pathway involves the inhibition of monoamine transporters, leading to an accumulation of norepinephrine, dopamine, and serotonin in the synaptic cleft. These neurotransmitters then act on their respective postsynaptic receptors to modulate downstream signaling cascades, ultimately resulting in an analgesic effect.
The following diagram illustrates the proposed interaction of this compound with monoaminergic signaling pathways in a neuron.
Conclusion
This compound is a promising natural product with demonstrated analgesic activity. Its mechanism of action appears to be linked to the modulation of the monoaminergic system. However, a significant portion of its physicochemical and spectral data remains to be fully characterized and made publicly available. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a summary of the current knowledge and highlights the areas where further investigation is needed to advance the development of this compound as a potential therapeutic agent.
References
- 1. Different effects on [3H]noradrenaline uptake of the Aconitum alkaloids aconitine, 3-acetylaconitine, lappaconitine, and N-desacetyllappaconitine in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Homeostasis Imbalance and Dopamine Receptors-Mediated AC/cAMP/PKA Pathway Activation are Involved in Aconitine-Induced Neurological Impairment in Zebrafish and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Acetylyunaconitine CAS number and molecular weight
This technical guide provides a comprehensive overview of 3-Acetylyunaconitine, a naturally occurring diterpenoid alkaloid. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and insights into the biological activities of the closely related and more extensively studied compound, 3-Acetylaconitine. Due to the limited availability of specific experimental data for this compound, this guide leverages data from 3-Acetylaconitine to provide a foundational understanding of its potential pharmacological profile.
Chemical and Physical Properties
This compound is a complex diterpenoid alkaloid. The definitive chemical identifier and molecular weight for this compound are summarized below. For comparative purposes, the properties of the closely related compound, 3-Acetylaconitine, are also presented. The structural nuances between these two compounds, while not fully elucidated in widely available literature, are critical for precise research applications. The primary structural identification of this compound was reported in Acta Chimica Sinica in 1981.[1]
| Property | This compound | 3-Acetylaconitine |
| CAS Number | 80787-51-5 | 77181-26-1[2][3][4] |
| Molecular Formula | C37H51NO12 | C36H49NO12[2] |
| Molecular Weight | 701.80 g/mol | ~687.8 g/mol [2] |
| Source | Roots of Aconitum episcopale Levl.[1] | Found in plants of the Aconitum genus |
Biological Activity and Pharmacological Profile
While specific biological data for this compound is not extensively available in public literature, the activities of the closely related 3-Acetylaconitine have been the subject of several pharmacological studies. These studies provide valuable insights into the potential effects of this class of alkaloids.
Analgesic Effects
3-Acetylaconitine has been identified as a non-narcotic analgesic with long-lasting action, showing potential for the treatment of chronic and neuropathic pain.[5][6]
| Study Focus | Key Findings | Reference |
| Neuropathic Pain Model | A dissolvable microneedle patch delivering 3-acetylaconitine provided effective analgesic activity, increased mechanical pain threshold, and reduced inflammation in a spared nerve injury model. | [5][6] |
| Cutaneous Analgesia | Co-injection of 3-acetylaconitine (50–125 µM) with lidocaine (B1675312) and epinephrine (B1671497) in rats produced prolonged cutaneous analgesia lasting 3–12 hours. | [7] |
Mechanism of Action
The primary mechanism of action for aconitine-like alkaloids, including 3-Acetylaconitine, involves the modulation of voltage-gated sodium channels.[3][8][9] This interaction is crucial for both their therapeutic (analgesic) and toxic effects.
-
Sodium Channel Modulation : 3-Acetylaconitine interacts with voltage-dependent sodium channels, shifting the current-voltage relationship in the hyperpolarized direction. This causes the channels to activate at the resting potential, leading to a block of neuronal conduction through permanent cell depolarization.[8][9]
-
Noradrenaline Reuptake Inhibition : Some aconitine (B1665448) alkaloids have been shown to inhibit the reuptake of noradrenaline, which may contribute to their pharmacological effects.[3][10]
Experimental Protocols
To facilitate further research, this section details a representative experimental protocol for assessing the analgesic effects of compounds like 3-Acetylaconitine, based on methodologies described in the scientific literature.
Assessment of Analgesic Activity in a Neuropathic Pain Model
This protocol outlines the key steps in evaluating the analgesic efficacy of a test compound using a spared nerve injury (SNI) model in rodents, as conceptually derived from recent studies.[5][6]
Signaling Pathways
The interaction of aconitine alkaloids with voltage-gated sodium channels is a key event that can trigger a cascade of downstream cellular effects. While a specific signaling pathway for this compound has not been delineated, the known actions of related compounds on neuronal excitability suggest the following logical pathway.
Conclusion
This compound is a diterpenoid alkaloid with a defined chemical identity but limited publicly available biological data. The more extensively studied analog, 3-Acetylaconitine, demonstrates significant analgesic properties, primarily through the modulation of voltage-gated sodium channels. This technical guide provides a foundational resource for researchers by summarizing the known information for this compound and leveraging the available data on 3-Acetylaconitine to inform future research and drug development efforts. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to elucidate any distinct activities it may possess compared to other aconitine alkaloids.
References
- 1. This compound | CAS:80787-51-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Analgesic activity of diterpene alkaloids from Aconitum baikalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic effect of microneedle with 3-acetylaconitine for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
Methodological & Application
Application Notes and Protocols for the Extraction of 3-Acetylyunaconitine from Aconitum episcopale
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylyunaconitine is a C19-diterpenoid alkaloid naturally occurring in the roots of Aconitum episcopale of the Ranunculaceae family.[1] Species of the genus Aconitum, commonly known as monkshood or wolfsbane, are rich in various diterpenoid alkaloids, which are of significant interest to researchers for their pharmacological properties, including analgesic and anti-inflammatory activities.[2][3] However, these compounds, including this compound, are also highly toxic, necessitating careful handling and precise extraction and purification protocols.
This document provides a detailed protocol for the extraction and purification of this compound from the roots of Aconitum episcopale. The methodology is compiled from established procedures for the isolation of analogous alkaloids from the Aconitum genus. Additionally, this guide presents quantitative data from representative studies on Aconitum alkaloids and includes workflow diagrams to visually represent the experimental processes.
Data Presentation
While specific quantitative data for the extraction of this compound from Aconitum episcopale is not extensively available in the public domain, Table 1 provides representative yields of other diterpenoid alkaloids from various Aconitum species to offer a comparative reference.
Table 1: Representative Yields of Diterpenoid Alkaloids from Aconitum Species
| Alkaloid | Plant Source | Extraction Method | Yield | Reference |
| Aconitine, Mesaconitine, Hypaconitine | Aconitum roots | Modified RP-HPLC | Varies significantly based on species and processing | [4] |
| Six Aconitum Alkaloids | Aconitum herbs | UPLC-ESI-MS | LLOQs: 1.20-4.28 ng/mL | [3] |
Note: LLOQ (Lower Limit of Quantification) indicates the sensitivity of the analytical method.
Experimental Protocols
The following is a representative protocol for the extraction and purification of this compound from the roots of Aconitum episcopale, based on general methods for Aconitum alkaloids.
I. Preparation of Plant Material
-
Collection and Identification: Collect the roots of Aconitum episcopale during the appropriate season to ensure a high concentration of alkaloids. Ensure proper botanical identification of the plant material.
-
Drying and Pulverization: Clean the collected roots to remove any soil and foreign matter. Air-dry the roots in a well-ventilated area or use a mechanical dryer at a controlled temperature (40-50°C) to prevent degradation of the alkaloids. Once thoroughly dried, pulverize the roots into a coarse powder (60-80 mesh).
II. Extraction of Total Alkaloids
This protocol describes an acid-base extraction method commonly used for alkaloids.
-
Alkalinization: Moisten 1 kg of the powdered Aconitum episcopale root with a 10% ammonia (B1221849) solution until the powder is uniformly damp. Let the mixture stand for 1-2 hours. This process converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.
-
Solvent Extraction:
-
Place the alkalinized plant material in a large-scale Soxhlet extractor or a suitable vessel for maceration.
-
Extract the material with ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) (3:1 v/v) for 6-8 hours in the Soxhlet extractor, or by maceration with intermittent shaking for 24-48 hours at room temperature.[5] Repeat the extraction process 2-3 times with fresh solvent to ensure complete extraction of the alkaloids.
-
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
III. Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: Dissolve the crude extract in a 2-5% hydrochloric acid solution. The alkaloids will form hydrochloride salts, which are soluble in the aqueous acidic solution, while non-alkaloidal compounds will remain in the organic phase or precipitate.
-
Filtration and Defatting: Filter the acidic solution to remove any insoluble material. Wash the filtrate with a nonpolar solvent such as n-hexane or petroleum ether to remove fats and pigments. Discard the organic layer.
-
Basification and Re-extraction: Adjust the pH of the aqueous solution to 9-10 with a 10% ammonia solution. The alkaloid hydrochlorides will be converted back to their free base form and precipitate out. Extract the aqueous solution multiple times with a water-immiscible organic solvent like dichloromethane (B109758) or ethyl acetate.[5]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the total crude alkaloids.
IV. Chromatographic Purification of this compound
-
Column Chromatography:
-
Stationary Phase: Use silica (B1680970) gel (100-200 mesh) or neutral alumina (B75360) as the adsorbent.
-
Mobile Phase: A gradient elution system is typically employed. Start with a nonpolar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate, and then methanol. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate:methanol (from 100:0 to 80:20) can be effective.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform:methanol:ammonia (e.g., 90:10:1 v/v/v).
-
Visualization: Observe the spots under UV light (254 nm) and/or by spraying with Dragendorff's reagent.
-
-
Further Purification (if necessary):
-
Combine the fractions containing this compound (as identified by comparison with a standard, if available, or by further analytical techniques).
-
If further purification is needed, techniques such as preparative High-Performance Liquid Chromatography (Prep-HPLC) or counter-current chromatography can be employed.[6]
-
Prep-HPLC Conditions (Representative):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or an ammonium (B1175870) bicarbonate buffer).[4]
-
Detection: UV detector at approximately 240 nm.[4]
-
-
V. Structure Elucidation
The purified compound should be subjected to spectroscopic analysis to confirm its identity as this compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorbance.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship Diagram for Alkaloid Extraction
Caption: Acid-base chemistry in alkaloid extraction.
References
- 1. This compound | CAS:80787-51-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. search.bvsalud.org [search.bvsalud.org]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101851202A - A kind of preparation method of pinaconine - Google Patents [patents.google.com]
Application Note & Protocol: Quantification of 3-Acetylyunaconitine using High-Performance Liquid Chromatography (HPLC)
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 3-Acetylyunaconitine, a diterpenoid alkaloid. Due to the absence of a standardized, validated HPLC-UV method in the public domain for this specific analyte, this protocol is a comprehensive starting point derived from established methods for structurally related aconitum alkaloids.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development and natural product analysis. The provided protocols for sample preparation, standard handling, and method validation are based on established practices and require experimental verification and validation by the end-user.
Introduction
This compound is a natural diterpenoid alkaloid found in certain species of the Aconitum genus. Like other aconitine-type alkaloids, it is of significant interest due to its potential pharmacological and toxicological properties. Accurate and reliable quantification of this compound in various matrices, such as plant material and biological samples, is crucial for research, quality control, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust, accessible, and cost-effective analytical technique for this purpose. This document provides a detailed protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and a framework for method validation.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aconitum alkaloids.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium bicarbonate or Formic acid (analytical grade)
-
Water (deionized or HPLC grade)
-
The following HPLC parameters are proposed as a starting point for the quantification of this compound. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Proposed Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 20-40% B10-25 min: 40-60% B25-30 min: 60-20% B (return to initial)30-35 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm[1][2] |
| Run Time | 35 minutes |
Note: The detection wavelength of 235 nm is proposed based on methods for related aconitum alkaloids. It is strongly recommended to determine the optimal wavelength experimentally by obtaining a UV spectrum of this compound.
Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Drying and Grinding: Dry the plant material (e.g., roots of Aconitum species) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a flask.
-
Add 25 mL of a methanol:water (70:30 v/v) solution.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants from the three extraction cycles.
-
-
Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Framework
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a Diode Array Detector. |
| Linearity and Range | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 0.5 - 50 µg/mL). |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) should be ≤ 2% for multiple injections of the same standard and for analyses performed on different days. |
| Accuracy (Recovery) | The percentage recovery of a known amount of spiked standard into a sample matrix should be within 98-102%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±2% in mobile phase composition). The RSD of results should be ≤ 5%. |
Data Presentation
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | 15,234 |
| 1.0 | 30,156 |
| 5.0 | 151,890 |
| 10.0 | 303,540 |
| 25.0 | 758,910 |
| 50.0 | 1,519,230 |
| r² | 0.9998 |
| QC Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (n=6) | RSD (%) | Accuracy (%) |
| Low | 1.5 | 1.48 | 1.8 | 98.7 |
| Mid | 20.0 | 20.15 | 1.2 | 100.8 |
| High | 40.0 | 39.88 | 1.5 | 99.7 |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, HPLC-UV method for the quantification of this compound. The detailed protocols for sample preparation, standard handling, and the framework for method validation offer a solid foundation for researchers to develop and validate a robust and reliable analytical method. It is imperative that this method undergoes rigorous in-house validation to ensure its accuracy, precision, and suitability for the specific sample matrices and analytical instrumentation being used.
References
- 1. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Aconitum Alkaloids in Dietary Supplements and Raw Botanical Materials by Liquid Chromatography/UV Detection with Confirmation by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Application Note: High-Sensitivity Quantitative Analysis of 3-Acetylyunaconitine in Rat Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Acetylyunaconitine in rat plasma. This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus, known for their traditional medicinal uses and inherent toxicity. The method described herein utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed to provide high sensitivity, specificity, and a wide dynamic range, making it suitable for pharmacokinetic and toxicological studies.
Introduction
This compound is a C20-diterpenoid alkaloid with the molecular formula C₃₇H₅₁NO₁₂ and a molecular weight of 701.80 g/mol [1]. It is a natural product found in the roots of Aconitum episcopale[1]. Aconitine-type alkaloids are known for their potent biological activities, which also contribute to their toxicity. The analytical quantification of these compounds in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for assessing their potential toxic effects. This application note provides a detailed protocol for the extraction and quantification of this compound in rat plasma, offering a valuable tool for researchers in pharmacology, toxicology, and drug development.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Aconitine (B1665448) (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Rat plasma (K₂EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm)
Standard Solutions
Stock Solutions (1 mg/mL): Accurately weigh 1 mg of this compound and Aconitine (IS) and dissolve in 1 mL of methanol to prepare individual stock solutions.
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to obtain working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution (100 ng/mL): Dilute the Aconitine stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
Thaw frozen rat plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the Aconitine internal standard working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 2.1 mm × 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min. |
| Total Run Time | 10 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Based on the known fragmentation patterns of aconitine-type alkaloids, which commonly involve the neutral loss of acetic acid (60 Da) and benzoic acid (122 Da), the following MRM transitions are proposed[2][3].
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 702.8 | 642.8 | 0.1 | 40 | 25 |
| This compound (Quantifier) | 702.8 | 582.8 | 0.1 | 40 | 35 |
| Aconitine (IS) | 646.4 | 586.4 | 0.1 | 45 | 20 |
| Aconitine (IS) | 646.4 | 526.4 | 0.1 | 45 | 30 |
Results and Discussion
Method Validation
The analytical method was validated according to standard bioanalytical method validation guidelines, assessing linearity, sensitivity (LLOQ), accuracy, precision, recovery, and matrix effect.
Linearity and Sensitivity: The calibration curve was linear over the concentration range of 0.1 to 500 ng/mL. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL with a signal-to-noise ratio greater than 10.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 0.5 | 6.8 | 105.2 | 8.1 | 103.5 |
| Medium | 50 | 4.5 | 98.7 | 6.2 | 101.2 |
| High | 400 | 3.1 | 101.5 | 4.9 | 99.8 |
Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at the three QC levels. The average extraction recovery was found to be greater than 85%, and the matrix effect was within an acceptable range of 90-110%.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed MS/MS fragmentation of this compound.
General Signaling Pathway of Aconitine Alkaloids
Aconitine alkaloids are known to exert their toxic effects primarily by modulating voltage-gated sodium channels. While a specific signaling pathway for this compound is not well-documented, the following diagram illustrates the general mechanism of action for this class of compounds, which can lead to downstream cellular effects.
Caption: General mechanism of action for aconitine alkaloids.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in rat plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in preclinical research. This method can be a valuable tool for investigating the pharmacokinetic and toxicological properties of this and other related aconitine alkaloids.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Neutral Fragment Filtering for Rapid Identification of New Diester-Diterpenoid Alkaloids in Roots of Aconitum carmichaeli by Ultra-High-Pressure Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Acetylyunaconitine as a Potential Analgesic Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Acetylyunaconitine (AAC) is a diterpenoid alkaloid that has demonstrated potential as a non-narcotic analgesic agent with long-lasting action, non-tolerant, and non-addictive properties.[1][2] Like other aconitine (B1665448) alkaloids, its mechanism of action is believed to involve the modulation of voltage-gated sodium channels and may also encompass anti-inflammatory effects. This document provides a summary of the available data, detailed experimental protocols for assessing its analgesic potential, and diagrams of the putative signaling pathways involved.
Data Presentation
Table 1: Comparative Analgesic and Electrophysiological Data of Diterpenoid Alkaloids
| Parameter | Compound | Value | Species/Cell Line | Comments |
| Analgesic Activity | ||||
| Mechanical Pain Threshold | This compound (AAC) | Increased | Rat (Spared Nerve Injury model) | Delivered via microneedle patch, qualitative increase reported.[2] |
| Hind Leg Load-Bearing | This compound (AAC) | Increased | Rat (Spared Nerve Injury model) | Delivered via microneedle patch, qualitative increase reported.[2] |
| Acetic Acid-Induced Visceral Pain | Franchetine-type Diterpenoid Alkaloid (Compound 1) | ED50 = 2.15 ± 0.07 mg/kg | Mouse | Demonstrates potent in vivo analgesic activity.[3] |
| Voltage-Gated Sodium Channel Inhibition (IC50) | ||||
| Resting State Nav1.3 | Bulleyaconitine A (BLA) | 995.6 ± 139.1 nM | HEK 293 cells | Shows preference for Nav1.7 over Nav1.3 in the resting state.[4][5] |
| Resting State Nav1.7 | Bulleyaconitine A (BLA) | 125.7 ± 18.6 nM | HEK 293 cells | High potency suggests Nav1.7 as a primary target.[4][5] |
| Resting State Nav1.8 | Bulleyaconitine A (BLA) | 151.2 ± 15.4 µM | HEK 293 cells | Significantly lower potency for the TTX-resistant channel Nav1.8.[4][5] |
| Inactivated State Nav1.3 | Bulleyaconitine A (BLA) | 20.3 ± 3.4 pM | HEK 293 cells | Exhibits very high potency for the inactivated state of the channel.[4][5] |
| Inactivated State Nav1.7 | Bulleyaconitine A (BLA) | 132.9 ± 25.5 pM | HEK 293 cells | Demonstrates a strong preference for the inactivated channel state.[4][5] |
| Inactivated State Nav1.8 | Bulleyaconitine A (BLA) | 18.0 ± 2.5 µM | HEK 293 cells | Potency is significantly lower compared to Nav1.3 and Nav1.7.[4][5] |
Experimental Protocols
In Vivo Analgesic Assays
This test evaluates the central analgesic activity of a compound by measuring the latency of a thermal pain response.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Eddy's Hot Plate).
-
Transparent observation cylinder.
-
Test animals (mice or rats).
-
This compound solution in an appropriate vehicle (e.g., saline, DMSO).
-
Positive control (e.g., morphine).
-
Vehicle control.
Procedure:
-
Acclimatization: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Set the hot plate temperature to 55 ± 1°C. Place each animal on the hot plate within the cylinder and record the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the reaction latency.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
This biphasic test assesses both acute nociceptive and persistent inflammatory pain.
Materials:
-
Observation chambers with mirrored walls for clear viewing.
-
Formalin solution (e.g., 2.5% in saline).
-
Test animals (mice or rats).
-
This compound solution.
-
Positive control (e.g., indomethacin, morphine).
-
Vehicle control.
Procedure:
-
Acclimatization: Place animals in the observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound, vehicle, or positive control.
-
Formalin Injection: At a predetermined time after drug administration (based on expected peak effect), inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, observe the animal's behavior and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
Data Analysis: Compare the total time spent licking/biting in the drug-treated groups to the vehicle control group for both phases.
This model is used to induce persistent neuropathic pain.
Materials:
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments.
-
Sutures.
-
Test animals (rats).
-
This compound delivery system (e.g., microneedles[2]).
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, dynamic weight bearing apparatus).
Procedure:
-
Surgery: Anesthetize the animal. Expose the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves). Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact. Suture the muscle and skin.
-
Post-operative Recovery: Allow animals to recover for a period (e.g., 7-14 days) for neuropathic pain to develop.
-
Baseline Measurement: Assess baseline mechanical allodynia using von Frey filaments on the lateral plantar surface of the ipsilateral paw (sural nerve territory).
-
Drug Administration: Administer this compound using the chosen delivery method.
-
Post-Treatment Measurement: Measure the mechanical withdrawal threshold at various time points after administration.
-
Data Analysis: Compare the withdrawal thresholds of the treated group with the vehicle control group.
In Vitro Electrophysiology
This technique is used to directly measure the effect of this compound on voltage-gated sodium channels.
Materials:
-
Isolated DRG neurons from rats or cell lines stably expressing specific Nav channel subtypes (e.g., Nav1.7, Nav1.3).
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Extracellular and intracellular recording solutions.
-
This compound solution.
Procedure:
-
Cell Preparation: Culture DRG neurons or the transfected cell line on coverslips.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with intracellular solution.
-
Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Recording:
-
Current-Clamp: Record action potentials in response to depolarizing current injections before and after application of this compound to assess its effect on neuronal excitability.
-
Voltage-Clamp: Hold the cell at a specific membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents. Record currents before and after perfusion with different concentrations of this compound.
-
-
Data Analysis:
-
Current-Clamp: Analyze changes in action potential threshold, frequency, and amplitude.
-
Voltage-Clamp: Construct dose-response curves to determine the IC50 of this compound on the target sodium channels.
-
Signaling Pathways
The analgesic effect of diterpenoid alkaloids like this compound is likely multifactorial, involving direct inhibition of neuronal activity and modulation of inflammatory processes.
Inhibition of Neuronal Excitability via Voltage-Gated Sodium Channels
The primary proposed mechanism for the analgesic action of aconitine alkaloids is the blockade of voltage-gated sodium channels, particularly Nav1.7 and Nav1.3, which are crucial for the initiation and propagation of action potentials in nociceptive neurons.[4][5]
Anti-Inflammatory Signaling Pathway
This compound has been reported to reduce inflammation.[2] A plausible mechanism for this is the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK, which are known to be modulated by other diterpenoid alkaloids.[6][7]
Potential Interaction with Opioid Signaling
Some diterpene alkaloids have been shown to exert their analgesic effects via opioid receptor modulation.[8] This could involve stimulating the release of endogenous opioids like dynorphin (B1627789) A, which then act on κ-opioid receptors.[6]
This compound shows promise as a novel analgesic agent. Further research is required to fully elucidate its pharmacological profile, including specific efficacy in various pain models and its precise molecular targets. The protocols and pathways described herein provide a framework for the continued investigation of this compound and other related diterpenoid alkaloids in the context of pain drug discovery and development.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic effect of microneedle with 3-acetylaconitine for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic activity of diterpene alkaloids from Aconitum baikalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of 3-Acetylyunaconitine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus. It is a derivative of yunaconitine, a highly toxic Aconitum alkaloid known for its potent anti-inflammatory and analgesic properties.[1] Given the established high toxicity of related compounds like aconitine (B1665448) and yunaconitine, in vitro assays are essential for characterizing the pharmacological and toxicological profile of this compound.[2][3] These assays provide a controlled environment to elucidate its mechanisms of action at the cellular and molecular levels, crucial for any potential therapeutic development.
This document provides detailed protocols for a panel of in vitro assays to assess the cytotoxicity, effects on ion channels, and anti-inflammatory activity of this compound. Due to the limited direct experimental data on this compound, the provided quantitative data and proposed signaling pathways are based on studies of the closely related parent compound, yunaconitine, and the extensively studied aconitine.
Data Presentation: Summary of Expected Activities
The following table summarizes the expected biological activities of this compound based on data from related Aconitum alkaloids. Researchers should use this as a guide and determine the specific effective concentrations for this compound empirically.
| Assay | Cell Line | Parameter Measured | Expected Effect of this compound (based on related compounds) | Reference Compound | Reported IC50/EC50/LD50 (for related compounds) |
| Cytotoxicity | H9c2 (Cardiomyocytes), SH-SY5Y (Neuroblastoma), RAW 264.7 (Macrophages) | Cell Viability | Dose-dependent decrease | Doxorubicin | Not available for this compound. Yunaconitine LD50 (mice, IV): 0.05 mg/kg.[2] |
| Apoptosis | H9c2, SH-SY5Y | Annexin V/PI staining, Caspase-3 activity | Induction of apoptosis | Staurosporine | Not available for this compound. |
| Sodium Channel Modulation | HEK293 cells expressing Nav1.x channels, Primary Neurons | Sodium current (INa) | Modulation of channel gating properties (activation, inactivation) | Tetrodotoxin (TTX) | Not available for this compound. |
| Anti-inflammatory Activity | RAW 264.7 Macrophages | Nitric Oxide (NO), Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Inhibition of LPS-induced production | Dexamethasone | Not available for this compound. |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol determines the effect of this compound on cell viability.
Materials:
-
Target cell lines (e.g., H9c2, SH-SY5Y, RAW 264.7)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assessment by Annexin V-FITC/PI Staining
This protocol distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Target cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Sodium Channel Activity using Whole-Cell Patch-Clamp
This protocol measures the effect of this compound on voltage-gated sodium channels.
Materials:
-
Cells expressing sodium channels (e.g., HEK293 transfected with a specific Nav subtype, or primary neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound
-
Patch-clamp rig with amplifier and data acquisition system
Protocol:
-
Plate cells on glass coverslips suitable for patch-clamp recording.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Form a giga-ohm seal with a borosilicate glass pipette filled with internal solution on a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline sodium currents by applying a series of voltage steps (e.g., from a holding potential of -100 mV, step to various test potentials from -80 mV to +60 mV).
-
Perfuse the cell with a known concentration of this compound in the external solution.
-
Record sodium currents again in the presence of the compound.
-
Analyze changes in current amplitude, voltage-dependence of activation, and steady-state inactivation.
Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 105 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a positive control group (LPS + dexamethasone).
-
After 24 hours, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.
-
Cytokine Measurement: Use the collected supernatants to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Experimental workflow for in vitro assessment of this compound.
References
Application Notes and Protocols for 3-Acetylyunaconitine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylyunaconitine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum episcopale.[1] As a member of the highly bioactive and structurally complex family of Aconitum alkaloids, it is crucial for researchers in natural product chemistry, pharmacology, and toxicology to have access to a well-characterized reference standard. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical method development and validation, as well as an overview of its potential pharmacological relevance.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₃₄H₄₇NO₁₀ | ChemFaces |
| Molecular Weight | 629.74 g/mol | ChemFaces |
| CAS Number | 80787-51-5 | ChemFaces |
| Appearance | White to off-white powder | Generic |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
Application 1: Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To provide a general protocol for the quantification of this compound in a sample matrix using HPLC with UV detection. This method is applicable for quality control of herbal extracts and formulated products.
Experimental Protocol: HPLC-UV
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of Aconitum alkaloids.[2][3][4]
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:
-
Gradient Program:
-
0-30 min: 35% A
-
30-38 min: 35-45% A (linear gradient)
-
38-70 min: 45% A[2]
-
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Herbal Extracts: Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and reduce matrix effects. A common approach involves extraction with an acidic alcohol solution followed by purification.[2]
-
Formulated Products: Dissolve the product in a suitable solvent, followed by filtration through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Parameters (Representative Data)
The following table presents typical validation parameters for the HPLC analysis of Aconitum alkaloids, which can be expected for a validated this compound method.
| Parameter | Typical Value |
| Linearity Range | 1 - 200 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2][3] |
| Limit of Detection (LOD) | 9 - 12 ng/mL[2] |
| Limit of Quantification (LOQ) | 25 - 37 ng/mL[2] |
| Recovery | 90 - 103%[3] |
| Intra-day Precision (%RSD) | < 2.97%[3] |
| Inter-day Precision (%RSD) | < 2.97%[3] |
Note: The values presented are based on published data for structurally similar Aconitum alkaloids and should be established for this compound in your laboratory.
HPLC Quantification Workflow
Application 2: High-Sensitivity Quantification by LC-MS/MS
Objective: To provide a protocol for the sensitive and selective quantification of this compound in biological matrices (e.g., plasma, tissue homogenates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS
1. Instrumentation and Conditions:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][6]
-
Column: A C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[6]
-
Mobile Phase:
-
Gradient Program: A fast gradient is typically used for high-throughput analysis.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Mass Spectrometer:
-
Ionization Mode: Positive ESI[5]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]⁺. Product ions will result from fragmentation of the precursor.
-
2. Standard and Sample Preparation:
-
Internal Standard (IS): A structurally similar compound not present in the sample should be used (e.g., another Aconitum alkaloid or a stable isotope-labeled analog).
-
Sample Preparation: Protein precipitation is a common method for plasma samples. Add 3-4 volumes of cold acetonitrile (B52724) (containing the IS) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then evaporated and reconstituted in the mobile phase.[6]
Method Validation Parameters (Representative Data)
The following table shows typical validation parameters for the LC-MS/MS analysis of Aconitum alkaloids.
| Parameter | Typical Value |
| Linearity Range | 0.125 - 1000 nmol/L[6] |
| Correlation Coefficient (r²) | > 0.997[6] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 1 ng/mL[5] |
| Recovery | Within ±15% of nominal concentration[5] |
| Precision and Accuracy | Within ±15% (except at LLOQ, ±20%)[5] |
Note: These values are based on published data for related Aconitum alkaloids and must be experimentally determined for this compound.
References
- 1. This compound | CAS:80787-51-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous determination of six Aconitum alkaloids in proprietary Chinese medicines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 3-Acetylyunaconitine Effects Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylyunaconitine is a natural product isolated from plants of the Aconitum genus. Preliminary studies have indicated its potential as an anti-inflammatory agent.[1] To facilitate further investigation into its cellular mechanisms of action, these application notes provide detailed protocols for a panel of cell-based assays. These assays are designed to assess the effects of this compound on cell viability, apoptosis, and inflammatory signaling pathways. The provided protocols and background information will enable researchers to systematically evaluate the therapeutic potential and elucidate the molecular targets of this compound.
I. Cell Viability and Cytotoxicity Assays
A fundamental first step in characterizing the effects of a new compound is to determine its impact on cell viability and to establish a therapeutic window. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Application Note: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. This assay can be used to determine the cytotoxic effects of this compound and to calculate its IC50 (half-maximal inhibitory concentration) value.
Experimental Protocol: MTT Assay
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages, cancer cell lines)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[3]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol)[3][4]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[3][5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Example of Cell Viability Data
While specific data for this compound is not yet widely available, the following table illustrates how to present cytotoxicity data, based on studies of similar acetylated compounds.
Table 1: Effect of Acetylated Compounds on Cancer Cell Viability (MTT Assay)
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) | Reference |
|---|---|---|---|---|---|---|
| HCT-15 | Acetylshikonin | 1 | 24 | ~85 | 5.14 | [6][7] |
| HCT-15 | Acetylshikonin | 5 | 24 | ~50 | 5.14 | [6][7] |
| LoVo | Acetylshikonin | 1 | 24 | ~90 | 6.41 | [6] |
| LoVo | Acetylshikonin | 5 | 24 | ~60 | 6.41 | [6] |
| HCT-116 | 3-O-acetyloleanolic acid | 25 | 24 | 26.4 | ~10-25 |[8] |
II. Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. Many therapeutic agents exert their effects by inducing apoptosis in target cells. The following assays can determine if this compound induces apoptosis.
Application Note: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[9]
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use a gentle detachment method to maintain membrane integrity.[10]
-
Washing: Wash the cells once with cold 1X PBS.[11]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[11]
Application Note: Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 is a critical executioner caspase. Caspase activity assays typically use a specific peptide substrate conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)
Materials:
-
Cells of interest
-
This compound
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells using the provided cell lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT. Add 5 µL of the DEVD-pNA substrate.[12]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[12]
-
Absorbance Measurement: Read the absorbance at 400-405 nm.[13]
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Data Presentation: Example of Apoptosis Induction Data
The following table exemplifies how to present data on apoptosis induction, drawing from studies on acetylshikonin.
Table 2: Induction of Apoptosis by Acetylshikonin
| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Fold Increase in Caspase-3 Activity | Reference |
|---|---|---|---|---|---|
| HCT-15 | 2.5 | 24 | 20.69 | Not Reported | [6] |
| HCT-15 | 5 | 24 | 28.69 | Not Reported | [6] |
| LoVo | 2.5 | 24 | 24.31 | Not Reported | [4] |
| LoVo | 5 | 24 | 42.00 | Not Reported |[4] |
III. Anti-inflammatory Assays
Given the reported anti-inflammatory effects of 3-acetylaconitine, it is crucial to investigate its impact on inflammatory responses in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.
Application Note: Measurement of Pro-inflammatory Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of soluble proteins, such as cytokines, in cell culture supernatants. To assess the anti-inflammatory effects of this compound, the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) can be measured in the supernatant of LPS-stimulated macrophages.
Experimental Protocol: Cytokine ELISA
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Cell Stimulation: Seed RAW 264.7 cells and pre-treat with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[14] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate for color development.[15]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
IV. Signaling Pathway Analysis
To understand the molecular mechanisms underlying the effects of this compound, it is important to investigate its impact on key signaling pathways involved in inflammation and apoptosis, such as the NF-κB, MAPK, and PI3K/Akt pathways.
Application Note: Western Blotting for Signaling Proteins
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation state of signaling pathways by measuring the phosphorylation levels of key proteins or the expression levels of pathway components. For example, the activation of the NF-κB pathway can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of p65. The activation of MAPK and PI3K/Akt pathways can be determined by measuring the phosphorylation of ERK, JNK, p38, and Akt.
Experimental Protocol: Western Blotting
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-ERK, ERK, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound and/or LPS, then lyse the cells in lysis buffer.[16]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
V. Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Experimental workflows for cell-based assays.
Caption: Potential signaling pathways affected by this compound.
References
- 1. [Anti-inflammatory effect of 3-acetylaconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acacetin protects against cardiac remodeling after myocardial infarction by mediating MAPK and PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The anti-inflammatory effects of itaconate and its derivatives in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 11. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Biological Activity of 3-O-Acetyl-11-keto-β-Boswellic Acid in Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines [mdpi.com]
- 14. MAPK pathway activation selectively inhibits ASCL1-driven small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Acetylcysteine enhances the action of anti-inflammatory drugs as suppressors of prostaglandin production in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Acetylyunaconitine in Neuropharmacology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylyunaconitine (AAC) is a diterpenoid alkaloid derived from the Aconitum species, which has garnered attention in neuropharmacology for its potent analgesic properties. As a non-narcotic analgesic, it presents a promising avenue for the development of novel pain therapeutics, particularly for neuropathic pain. However, its clinical utility is hampered by a narrow therapeutic window and significant cardiotoxicity. These application notes provide an overview of the neuropharmacological applications of this compound, focusing on its mechanism of action, and detail protocols for its investigation in preclinical research models.
Mechanism of Action
The primary mechanism of action for this compound and related aconitine (B1665448) alkaloids is the modulation of voltage-gated sodium channels (Nav). These channels are critical for the initiation and propagation of action potentials in neurons. By binding to site 2 of the α-subunit of these channels, AAC locks them in an open or partially open state, leading to a persistent influx of sodium ions. This disrupts normal neuronal function and can block nerve conduction.
Interestingly, in the context of neuropathic pain, where certain Nav subtypes like Nav1.7 and Nav1.3 are upregulated in dorsal root ganglion (DRG) neurons, AAC and its analogs exhibit a preferential blockade of these channels. This selective action on hyperactive neurons may contribute to its analgesic effects while minimizing effects on normal sensory transmission at therapeutic doses.
Quantitative Data
| Compound | Nav Channel Subtype | State | IC50 | Reference |
| Bulleyaconitine A | Nav1.3 | Resting | 995.6 ± 139.1 nM | [1][2] |
| Inactivated | 20.3 ± 3.4 pM | [1][2] | ||
| Bulleyaconitine A | Nav1.7 | Resting | 125.7 ± 18.6 nM | [1][2] |
| Inactivated | 132.9 ± 25.5 pM | [1][2] | ||
| Bulleyaconitine A | Nav1.8 | Resting | 151.2 ± 15.4 µM | [1][2] |
| Inactivated | 18.0 ± 2.5 µM | [1][2] | ||
| Bulleyaconitine A | TTX-S (in DRG neurons from SNI rats) | Resting | 3.8 ± 0.4 nM | [2] |
| Inactivated | 0.5 ± 0.1 nM | [2] | ||
| Bulleyaconitine A | TTX-R (in DRG neurons from SNI rats) | Resting | 94.6 ± 11.5 nM | [2] |
| Inactivated | 8.0 ± 1.0 nM | [2] |
Note: The data presented is for Bulleyaconitine A, a structurally similar diterpenoid alkaloid. These values are provided as a proxy for the potential activity of this compound.
Experimental Protocols
Spared Nerve Injury (SNI) Model for Neuropathic Pain
This surgical model in rodents induces long-lasting and robust mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathic pain.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
4-0 silk sutures
-
Wound clips or sutures for skin closure
-
Heating pad
-
Betadine and 70% ethanol
Procedure:
-
Anesthetize the animal and shave the lateral surface of the thigh on the desired side.
-
Sterilize the surgical area with betadine and ethanol.
-
Make a small incision in the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate these two nerves with a 4-0 silk suture and perform a distal transection, removing a small section of the nerve to prevent regeneration.
-
Take extreme care to leave the sural nerve intact.
-
Close the muscle layer with sutures and the skin with wound clips or sutures.
-
Allow the animal to recover on a heating pad.
-
Behavioral testing (e.g., von Frey test for mechanical allodynia) can commence a few days post-surgery. This compound or a vehicle control can then be administered to assess its analgesic efficacy.
Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This technique allows for the direct measurement of ion channel activity in individual neurons, providing insights into the mechanism of action of compounds like this compound.
Materials:
-
Acutely dissociated DRG neurons from rodents
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2)
-
This compound stock solution
Procedure:
-
Prepare acute DRG neuron cultures.
-
Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a glass pipette with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
Apply voltage steps to elicit sodium currents.
-
Perfuse the chamber with a known concentration of this compound and record the changes in the sodium current amplitude and kinetics.
-
Wash out the drug to observe the reversibility of the effect.
-
Analyze the data to determine the IC50 and the effect on channel gating properties.
Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: Signaling pathway of this compound.
Future Directions
The primary challenge in harnessing the therapeutic potential of this compound is its toxicity. Future research should focus on:
-
Drug Delivery Systems: Novel formulations, such as the use of dissolvable microneedles, could enhance bioavailability and target drug delivery, thereby reducing systemic exposure and toxicity.[3][4]
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts to synthesize analogs of this compound with an improved therapeutic index are warranted. The goal would be to retain the affinity for pain-related Nav channel subtypes while reducing cardiotoxic effects.
-
Combination Therapies: Investigating the synergistic effects of this compound with other analgesics could allow for lower, safer doses to be used.
Conclusion
This compound represents a compelling lead compound in the quest for novel analgesics. Its mechanism of action, involving the modulation of voltage-gated sodium channels, is a validated strategy for pain management. While toxicity remains a significant hurdle, ongoing research into targeted delivery and medicinal chemistry may unlock the therapeutic potential of this potent natural product. The protocols and data presented here provide a framework for researchers to further explore the neuropharmacological properties of this compound and its derivatives.
References
- 1. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signaling Complexes of Voltage-gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Acetylyunaconitine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 3-Acetylyunaconitine extraction from its natural source, the roots of Aconitum episcopale Levl.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.
Q1: Why is the yield of this compound lower than expected?
A1: Several factors can contribute to a low yield. Consider the following:
-
Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material. Ensure the raw material is powdered to a consistent and fine particle size.
-
Improper Solvent Selection: this compound is soluble in various organic solvents like chloroform, dichloromethane, and ethyl acetate.[1] The choice of solvent significantly impacts the extraction efficiency. Diethyl ether has been shown to be effective for aconitum alkaloids.[2]
-
Suboptimal Extraction Parameters: Parameters such as temperature, extraction time, and solvent-to-solid ratio are critical. These need to be optimized for maximum yield. For some alkaloids, temperatures around 40-60°C have been found to be optimal.[2]
-
Alkaloid Degradation: Aconitum alkaloids can be sensitive to heat and pH changes. Prolonged exposure to high temperatures or harsh acidic/alkaline conditions during extraction can lead to degradation.
-
Inefficient Post-Extraction Processing: Significant loss of the target compound can occur during the solvent removal and purification steps.
Q2: The extract contains a high level of impurities. How can this be resolved?
A2: High impurity levels are a common challenge. Here are some solutions:
-
Pre-Extraction Processing: While not standard, a preliminary wash of the raw material with a non-polar solvent like hexane (B92381) can remove some lipophilic impurities.
-
Selective Solvent Systems: Using a solvent system that is more selective for this compound can reduce the co-extraction of impurities.
-
pH Adjustment: The extraction process can be manipulated by adjusting the pH. For instance, performing the extraction under neutral or slightly alkaline conditions can influence the solubility of different compounds.
-
Post-Extraction Cleanup: A crucial step is the cleanup of the crude extract. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.[2]
Q3: The extraction process is taking too long. How can it be expedited?
A3: Long extraction times can be inefficient. Consider these modern extraction techniques:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time significantly.[3]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a much faster extraction process.[3]
-
Pulsed Electric Field (PEF) Extraction: PEF uses short pulses of a strong electric field to increase the permeability of plant cell membranes, which can dramatically reduce extraction time.[1]
Q4: How can I be sure that I am not losing the this compound during the solvent evaporation step?
A4: This is a valid concern, especially with volatile solvents.
-
Use a Rotary Evaporator: A rotary evaporator allows for gentle removal of the solvent under reduced pressure and controlled temperature, minimizing the risk of thermal degradation.
-
Monitor the Process: Do not evaporate to complete dryness in a single, aggressive step. Once the bulk of the solvent is removed, the final drying can be done under a gentle stream of nitrogen.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While this compound is soluble in chloroform, dichloromethane, and ethyl acetate, diethyl ether in the presence of ammonia (B1221849) has been shown to be a highly effective solvent for extracting Aconitum alkaloids.[2] The choice of solvent is a critical parameter that should be optimized for each specific application.
Q2: What are the optimal temperature and time for the extraction?
A2: The optimal temperature and time are interdependent and also depend on the extraction method used. For conventional solvent extraction of Aconitum alkaloids, a temperature of around 49.2°C for 16 hours has been reported as optimal in one study.[2] For ultrasound-assisted extraction, a shorter time of around 5 minutes at 60°C was found to be effective.[2] It is crucial to perform optimization studies for your specific experimental setup.
Q3: Is it necessary to adjust the pH during extraction?
A3: Yes, pH can play a significant role. For Aconitum alkaloids, extraction is often carried out in an alkaline environment (e.g., in the presence of ammonia) to ensure the alkaloids are in their free base form, which is more soluble in organic solvents.[2]
Q4: How can I purify the crude extract of this compound?
A4: After obtaining the crude extract, purification is essential. A common method involves a two-step cleanup procedure: an initial liquid-liquid extraction followed by solid-phase extraction (SPE).[2] Column chromatography is also a widely used technique for the final purification of the compound.
Q5: Are there any safety precautions I should take when working with Aconitum species?
A5: Yes, Aconitum species are highly toxic due to the presence of potent alkaloids. Always handle the plant material and extracts with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood.
Data on Extraction Methods for Aconitum Alkaloids
The following table summarizes the yield of different extraction methods for alkaloids structurally similar to this compound. This data can provide a baseline for what to expect and guide the selection of an appropriate extraction technique.
| Extraction Method | Alkaloid | Plant Source | Yield | Reference |
| Pulsed Electric Field (PEF) | Guanfu base A | Aconitum coreanum | 3.94 mg/g | [1] |
| Ultrasonic-Assisted (UAE) | Lappaconitine | Aconitum sinomontanum | 0.887% | [3] |
| Microwave-Assisted (MAE) | Lappaconitine | Aconitum sinomontanum | 1.208% | [3] |
| Microwave-Assisted Ultrasonic | Lappaconitine | Aconitum sinomontanum | 1.227% | [3] |
Detailed Experimental Protocol: Extraction and Purification of this compound
This protocol is an adapted method based on established procedures for the extraction of Aconitum alkaloids.[2]
1. Preparation of Plant Material:
-
Dry the roots of Aconitum episcopale Levl. at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Accurately weigh approximately 1 g of the powdered plant material and place it in a 50 mL centrifuge tube.
-
Add 1 mL of a 10% ammonia solution and 25 mL of diethyl ether to the tube.
-
Shake the mixture on a platform shaker for 1 hour at approximately 300 rpm.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the diethyl ether supernatant into a separate container.
-
Repeat the extraction process on the plant residue two more times with 10 mL of diethyl ether each time, shaking for 30 minutes and then 10 minutes, respectively.
-
Combine all the diethyl ether extracts.
3. Solvent Evaporation:
-
Evaporate the combined diethyl ether extracts to dryness at 40°C under a gentle stream of nitrogen or using a rotary evaporator.
4. Re-dissolution and Filtration:
-
Re-dissolve the dried residue in 5 mL of a solution of acetonitrile (B52724) and 0.1% acetic acid (1:1, v/v).
-
Filter the solution through a 0.45 μm membrane filter to remove any particulate matter.
5. Purification (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., C8) according to the manufacturer's instructions.
-
Load the filtered extract onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove impurities.
-
Elute the this compound from the cartridge using an appropriate elution solvent.
-
Collect the eluate and evaporate the solvent to obtain the purified extract.
6. Analysis:
-
The final purified extract can be analyzed by methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) to determine the yield and purity of this compound.
Experimental Workflow for Extraction Optimization
The following diagram illustrates a logical workflow for optimizing the extraction of this compound.
Caption: Workflow for optimizing this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Acetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 3-Acetylyunaconitine, a C19-diterpenoid alkaloid isolated from Aconitum episcopale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges in purifying this compound stem from several factors:
-
Structural Similarity to Other Alkaloids: Aconitum species contain a complex mixture of structurally related diterpenoid alkaloids. These compounds, such as yunaconitine (B1683533), mesaconitine, and hypaconitine, often have very similar physicochemical properties, leading to co-elution during chromatographic separation.
-
Chemical Instability: As a diester-diterpenoid alkaloid, this compound is susceptible to hydrolysis of its ester groups, particularly at C8 and C14, under non-optimal pH and temperature conditions. This can lead to the formation of less acetylated or benzoylated derivatives, complicating the purification process and reducing the yield of the target compound.[1][2]
-
Low Abundance: The concentration of this compound in the crude plant extract may be low relative to other alkaloids, necessitating efficient and high-resolution purification techniques.
Q2: What are the common impurities found during the purification of this compound?
A2: Common impurities include other naturally occurring aconitine-type alkaloids from Aconitum episcopale and degradation products. These can include:
-
Other Diterpenoid Alkaloids: Yunaconitine, crassicauline A, and other aconitine (B1665448) analogs that are co-extracted from the plant material.[3]
-
Hydrolysis Products: Deacetylated or debenzoylated forms of this compound, such as yunaconitine, can form if the compound is exposed to harsh pH or high temperatures during extraction and purification.[4]
Q3: What is the recommended pH range to maintain the stability of this compound during purification?
A3: Diester-diterpenoid alkaloids like aconitine are most stable in slightly acidic to neutral conditions. Alkaline conditions (pH > 7.4) can lead to significant hydrolysis of the ester groups.[5] Therefore, it is recommended to maintain the pH of solutions between 4 and 7 during the purification process to minimize degradation.
Q4: How can I monitor the purity of my this compound fractions?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the purity of this compound fractions. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. Detection is commonly performed using a UV detector at around 235 nm.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Poor resolution and co-elution of alkaloids in HPLC.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. A gradient elution is often more effective than an isocratic one for separating complex mixtures of alkaloids. Experiment with different solvent ratios (e.g., acetonitrile/water or methanol/water) and the addition of modifiers like triethylamine (B128534) or formic acid to improve peak shape and resolution. |
| Incorrect pH of the Mobile Phase | Adjust the pH of the aqueous component of the mobile phase. Since aconitine alkaloids are basic, a slightly acidic or neutral pH can improve separation by ensuring a consistent protonation state. |
| Column Overloading | Reduce the amount of sample injected onto the column. Overloading can lead to broad, overlapping peaks. |
| Suboptimal Column Chemistry | Consider using a different type of stationary phase. While C18 is common, other phases like phenyl-hexyl or cyano columns might offer different selectivity for these types of alkaloids. |
Problem 2: Low yield of purified this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation during Extraction/Purification | Avoid high temperatures and extreme pH conditions throughout the process. Use of a slightly acidic extraction solvent can improve stability. Hydrolysis of the acetyl group at C8 is a common degradation pathway.[2] |
| Inefficient Extraction from Plant Material | Ensure the plant material is finely powdered to maximize surface area. Optimize the extraction solvent and consider using techniques like sonication or microwave-assisted extraction to improve efficiency.[6] |
| Loss during Liquid-Liquid Partitioning | Carefully optimize the pH during acid-base extractions to ensure the alkaloids are in their desired state (salt or free base) for efficient partitioning into the aqueous or organic phase, respectively. |
| Irreversible Adsorption on Stationary Phase | The basic nature of alkaloids can lead to strong interactions with silica-based columns. Using a base-deactivated column or adding a competing base like triethylamine to the mobile phase can mitigate this. |
Problem 3: Presence of degradation products in the final sample.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis due to pH | Maintain a slightly acidic to neutral pH (4-7) in all solutions. Extensive hydrolysis can occur in alkaline conditions (pH 7.4 and above).[5] |
| Thermal Degradation | Avoid exposing the sample to high temperatures. Perform evaporation of solvents under reduced pressure at low temperatures. |
| Enzymatic Degradation | If using fresh plant material, consider deactivating enzymes by flash-freezing or using appropriate extraction solvents. |
Quantitative Data Summary
The following table summarizes typical purification results for aconitine-type alkaloids from Aconitum species using various chromatographic techniques. While specific data for this compound is limited, these examples provide a benchmark for expected yields and purity.
| Purification Method | Starting Material | Compound(s) | Yield | Purity | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | 90 mg crude extract of A. carmichaeli | Mesaconitine, Hypaconitine | 35.1 mg, 22.7 mg | 96.2%, 99.2% | [7] |
| pH-Zone-Refining Counter-Current Chromatography | 3.5 g crude extract of A. coreanum | Guanfu base A, Guanfu base G | 578 mg, 423 mg | 97.2%, 98.9% | [8] |
| Counter-Current Chromatography | 1 g total alkaloid extract of A. duclouxii | Aconitine, Deoxyaconitine | 250.6 mg, 73.9 mg | 98.2%, 96.8% | [9] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification
This protocol provides a general method for the analytical and preparative HPLC of this compound, based on methods used for similar aconitine alkaloids.
1. Sample Preparation:
- Dissolve the crude or partially purified extract containing this compound in the initial mobile phase solvent.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm for analytical; larger dimensions for preparative).
- Mobile Phase:
- Solvent A: 0.1% Formic acid in Water or 10 mM Ammonium Bicarbonate (pH adjusted).
- Solvent B: Acetonitrile or Methanol.
- Gradient Elution: A typical gradient might be:
- 0-10 min: 20-40% B
- 10-30 min: 40-70% B
- 30-35 min: 70-90% B
- 35-40 min: Hold at 90% B
- 40-45 min: 90-20% B
- 45-50 min: Re-equilibration at 20% B
- Flow Rate: 1.0 mL/min for analytical; higher for preparative.
- Detection: UV at 235 nm.
- Column Temperature: 25-30 °C.
3. Fraction Collection (for preparative HPLC):
- Collect fractions corresponding to the peak of this compound based on the retention time determined from analytical runs.
4. Post-Purification:
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions and remove the solvent under reduced pressure at a low temperature.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid determination of yunaconitine and related alkaloids in aconites and aconite-containing drugs by ultra high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Isolation and structure identification of C19 diterpenoid alkaloids from Aconitum carmichaeli by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Aconitum Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Aconitum alkaloids.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of Aconitum alkaloids in a question-and-answer format.
Question: Why am I observing poor peak shape (e.g., tailing) for my Aconitum alkaloid peaks?
Answer: Peak tailing for Aconitum alkaloids is a frequent issue, often caused by the interaction of the basic amine groups of the alkaloids with free silanol (B1196071) groups on the silica-based stationary phase of the HPLC column[1]. Here are several strategies to mitigate this problem:
-
Mobile Phase Modification: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively mask the active silanol sites and improve peak symmetry[1][2].
-
pH Adjustment: Operating at a higher pH (around 10) can suppress the ionization of the silanol groups, reducing their interaction with the protonated alkaloids. However, this requires a pH-stable column[2][3][4]. Conversely, a low pH (around 3) can also be effective by ensuring the alkaloids are fully protonated and minimizing secondary interactions[1].
-
Column Selection: Employing a column with end-capping, where the free silanol groups are chemically bonded with a small silane, can significantly reduce peak tailing. Modern columns specifically designed for the analysis of basic compounds are also a good option.
Question: What are the optimal mobile phase compositions for separating Aconitum alkaloids?
Answer: The choice of mobile phase is critical for achieving good resolution. Reversed-phase HPLC is the most common technique.
-
Common Solvent Systems: A gradient elution using acetonitrile (B52724) and an aqueous buffer is the most widely reported mobile phase system[5][6][7]. Methanol can also be used, but acetonitrile often provides better resolution and lower backpressure[8].
-
Buffer Selection:
-
Ammonium (B1175870) Bicarbonate/Ammonia (B1221849): A buffer of ammonium bicarbonate, with the pH adjusted to around 10 with ammonia, is frequently used to improve peak shape and achieve good separation[3][4][6].
-
Formic Acid/Acetic Acid: Acidic modifiers like formic acid (typically 0.1%) are also common, especially for LC-MS applications, as they are volatile and improve ionization efficiency in the positive ion mode[2][8][9].
-
Triethylamine (TEA) Phosphate (B84403): A buffer containing triethylamine phosphate at a concentration of around 25 mM and a pH of 3.0 has been shown to provide excellent resolution[10].
-
Question: I am not getting good separation between critical pairs of alkaloids (e.g., aconitine, mesaconitine, and hypaconitine). What can I do?
Answer: Co-elution of these structurally similar alkaloids is a common challenge.
-
Optimize the Gradient: Fine-tuning the gradient elution program is crucial. A shallower gradient at the beginning of the run can help to improve the separation of early-eluting, less polar alkaloids, while a steeper gradient towards the end can reduce the run time for strongly retained compounds.
-
Mobile Phase Additives: The use of tetrahydrofuran (B95107) (THF) as a mobile phase component has been reported to improve the separation of certain Aconitum alkaloids. However, it's important to note that high concentrations of THF can potentially damage standard C18 columns[1].
-
Column Temperature: Increasing the column temperature (e.g., to 30-45°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially altered selectivity, which may improve resolution[9][10].
-
Try a Different Stationary Phase: If optimization on a standard C18 column is unsuccessful, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
Question: What is the recommended sample preparation procedure for analyzing Aconitum alkaloids in plant material?
Answer: Proper sample preparation is essential for accurate and reproducible results. The goal is to efficiently extract the alkaloids while minimizing matrix interference.
-
Extraction:
-
Pulverize the dried plant material to a fine powder.
-
Extraction is often performed using an ultrasonic bath with a solvent mixture[10]. A common procedure involves initial wetting with an ammonia solution followed by extraction with an organic solvent like ethyl ether[10]. Another effective solvent is 50% ethanol[1][2].
-
-
Purification:
-
Liquid-Liquid Extraction: An acid-base liquid-liquid extraction is a classic and effective method. The initial extract is acidified to protonate the alkaloids, making them water-soluble. After washing with an organic solvent to remove neutral impurities, the aqueous layer is basified, and the alkaloids are extracted back into an immiscible organic solvent like ethyl ether or chloroform[2][10].
-
Solid-Phase Extraction (SPE): SPE offers a more modern and often cleaner extraction. Oasis MCX (Mixed-Mode Cation Exchange) cartridges are particularly well-suited for alkaloid extraction from complex matrices like blood and urine[5].
-
Frequently Asked Questions (FAQs)
Q1: What is the typical stationary phase used for Aconitum alkaloid separation?
A1: The most commonly used stationary phase is a reversed-phase C18 (ODS) column[1][4][6]. These columns provide good retention and selectivity for the moderately polar Aconitum alkaloids. End-capped C18 columns are often preferred to minimize peak tailing[1].
Q2: What is the recommended detection wavelength for Aconitum alkaloids?
A2: Aconitum alkaloids exhibit UV absorbance at around 235-240 nm. A detection wavelength of 240 nm is frequently used for their quantification[1][6]. A photodiode array (PDA) detector is beneficial for confirming peak identity and purity by examining the UV spectrum.
Q3: How can I improve the sensitivity of my analysis, especially for trace-level detection?
A3: For higher sensitivity, coupling HPLC with mass spectrometry (MS) is the method of choice. UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) provides excellent sensitivity and selectivity, allowing for the detection and quantification of alkaloids at very low concentrations[8][9][11]. Operating the mass spectrometer in positive electrospray ionization (ESI) mode is generally preferred for Aconitum alkaloids[8][9].
Q4: Are there any specific considerations for the quantitative analysis of these alkaloids?
A4: Yes, for accurate quantification, it is important to validate the analytical method. This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery)[4][9][10]. The use of an internal standard can also improve the precision and accuracy of the quantification.
Experimental Protocols
Protocol 1: General HPLC-DAD Method for Aconitine, Mesaconitine, and Hypaconitine
This protocol is a synthesis of commonly reported methods for the simultaneous determination of the three main toxic Aconitum alkaloids.
-
Chromatographic System: Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 10.0 with ammonia solution.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-4 min: 30% B
-
4-20 min: 30% to 45% B
-
20-30 min: 45% to 80% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation (from Plant Material):
-
Weigh 1.0 g of powdered plant material.
-
Add 1 mL of 30% aqueous ammonia solution and let stand for 20 minutes.
-
Add 20 mL of ethyl ether and extract in an ultrasonic bath for 10 minutes.
-
Allow the mixture to stand for 16 hours, then filter the liquid phase.
-
Extract the filtrate four times with 25 mL of 2% hydrochloric acid.
-
Combine the aqueous layers and adjust the pH to 10 with ammonia solution.
-
Extract the basified aqueous solution three times with 25 mL of ethyl ether.
-
Combine the ether layers, wash with 10 mL of water, and dry over anhydrous sodium sulfate.
-
Evaporate the ether to dryness at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for Key Aconitum Alkaloids
| Analyte | Linear Range (ng) | Correlation Coefficient (r) | Limit of Detection (LOD) (ng) | Average Recovery (%) | Reference |
| Aconitine | 2.75 - 550 | > 0.999 | 0.1 | 91 | [5][10] |
| Mesaconitine | 3 - 600 | > 0.999 | 0.1 | 89 | [5][10] |
| Hypaconitine | 2.75 - 550 | > 0.999 | 0.1 | 87 | [5][10] |
Table 2: UPLC-MS/MS Method Validation Parameters for Key Aconitum Alkaloids
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) | Reference |
| Mesaconitine | Not specified | > 0.9984 | 1.41 | 99.7 - 101.7 | [8] |
| Aconitine | Not specified | > 0.9984 | 1.20 | 99.7 - 101.7 | [8] |
| Hypaconitine | Not specified | > 0.9984 | 1.92 | 99.7 - 101.7 | [8] |
| Benzoylmesaconine (B1261751) | Not specified | > 0.9984 | 4.28 | 99.7 - 101.7 | [8] |
| Benzoylaconine | Not specified | > 0.9984 | 1.99 | 99.7 - 101.7 | [8] |
| Benzoylhypaconine | Not specified | > 0.9984 | 2.02 | 99.7 - 101.7 | [8] |
Visualizations
Caption: Workflow for HPLC method development for Aconitum alkaloids.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous determination of six Aconitum alkaloids in proprietary Chinese medicines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of Aconitum alkaloids in blood and urine samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical UPLC-ESI-MS/MS profiling of aconitum alkaloids and their metabolites in rat plasma and urine after oral administration of Aconitum carmichaelii Debx. Root extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in LC-MS for 3-Acetylyunaconitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of low signal intensity during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3-Acetylyunaconitine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound in LC-MS analysis?
Low signal intensity in the LC-MS analysis of this compound can arise from several factors, spanning from sample preparation to the mass spectrometer's settings. The most frequent causes include:
-
Sample-Related Issues:
-
Low Analyte Concentration: The concentration of this compound in the sample may be below the instrument's limit of detection (LOD).
-
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a reduced signal.
-
Improper Sample Preparation: Inefficient extraction, degradation of the analyte, or the presence of contaminants can all negatively impact signal intensity.
-
-
Liquid Chromatography (LC) Issues:
-
Poor Chromatography: Broad or tailing peaks can lower the signal-to-noise ratio. This can be due to a degraded column, an inappropriate mobile phase, or an unsuitable column for the analyte.
-
System Leaks: Leaks in the LC system can lead to pressure drops and inconsistent flow rates, resulting in a variable and low signal.
-
Incorrect Injection Volume: Injecting too little of the sample will naturally result in a lower signal. Conversely, overloading the column can also cause poor peak shape and diminish signal intensity.
-
-
Mass Spectrometry (MS) Issues:
-
Contaminated Ion Source: The accumulation of non-volatile salts and other residues in the ion source is a primary cause of decreasing signal intensity.
-
Incorrect MS/MS Parameters: Suboptimal precursor ion selection, collision energy settings, or inefficient fragmentation can result in low product ion signals.
-
Inappropriate Ionization Mode: Aconitine-type alkaloids like this compound generally ionize well in positive electrospray ionization (ESI) mode. Using a negative mode will result in a significantly lower signal.
-
Q2: How can I systematically troubleshoot the cause of a low signal?
A systematic approach is crucial to efficiently identify the source of the problem. A good starting point is to determine whether the issue lies with the sample, the LC system, or the MS detector.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow
This guide provides a step-by-step workflow to diagnose the root cause of low signal intensity.
Technical Support Center: Stability of 3-Acetylyunaconitine
This technical support center provides guidance and answers frequently asked questions regarding the stability of 3-Acetylyunaconitine in various solvents. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound, a diester-diterpenoid alkaloid, is primarily influenced by pH, temperature, and the solvent used. Like other Aconitum alkaloids, it is susceptible to hydrolysis, particularly of the acetyl group at the C-8 position.[1][2][3] Elevated temperatures can accelerate degradation, and the choice of solvent can significantly impact its stability.[1][4][5]
Q2: In which types of solvents is this compound generally soluble?
A2: this compound is reported to be soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Q3: How does pH affect the stability of this compound?
A3: Based on studies of related Aconitum alkaloids like aconitine, this compound is expected to be most stable in acidic to neutral pH conditions and hydrolyzes rapidly in alkaline solutions.[1][5][6] The hydrolysis of the ester linkages is the primary degradation pathway, and this process is catalyzed by basic conditions.[6]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway for this compound is expected to be hydrolysis. This would first involve the loss of the acetyl group at the C-8 position to form yunaconitine, followed by the potential loss of the anisoyl group at the C-14 position to form the corresponding aconine (B1215550) derivative. Under thermal stress, pyrolysis may lead to the formation of pyro-derivatives.[7][8]
Q5: Are there any recommended storage conditions for this compound solutions?
A5: For short-term storage (days to weeks), solutions should be kept at 0-4°C in the dark.[9] For long-term storage (months to years), it is recommended to store the compound as a solid at -20°C.[9] If preparing aqueous solutions, it is advised not to store them for more than one day. For stock solutions in organic solvents like DMSO, purging with an inert gas before sealing and storing at -20°C can enhance stability.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of this compound in solution. | The solvent may be inappropriate (e.g., protic solvents like methanol (B129727) or ethanol (B145695) can facilitate solvolysis).[5] The pH of the solution may be too high (alkaline).[1][5][6] The solution may have been exposed to high temperatures or light. | Switch to a more stable solvent such as acetonitrile (B52724) or tetrahydrofuran.[5] Ensure the solution is buffered to a slightly acidic or neutral pH. Store solutions at reduced temperatures (e.g., 4°C) and protect from light. |
| Inconsistent analytical results for this compound samples. | Degradation may be occurring during sample preparation or analysis. The autosampler temperature may be too high. | Minimize the time between sample preparation and analysis. Use a cooled autosampler if available. Ensure the mobile phase is not strongly basic. |
| Appearance of unexpected peaks in chromatograms. | These may be degradation products. | Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and their retention times. Use a stability-indicating analytical method. |
| Low recovery of this compound from biological matrices. | Enzymatic degradation in the biological matrix. Instability in the extraction solvent. | Inactivate enzymes in the biological matrix immediately after collection (e.g., by adding a stabilizer or freezing). Use a validated extraction procedure with a solvent known to be compatible with this compound. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions. The goal is to generate potential degradation products and identify the conditions under which the compound is unstable.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a non-reactive solvent like acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 4 hours), as diester-diterpenoid alkaloids are highly sensitive to basic conditions.[5]
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for a specified time (e.g., 2, 6, 24 hours), protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at a high temperature (e.g., 100°C) for a specified time.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
For solutions, incubate the stock solution at 60°C.
-
-
Photolytic Degradation:
-
Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Keep a control sample in the dark at the same temperature.
-
3. Sample Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products based on their chromatographic and mass spectral data.
Data Presentation
The following table provides a template for summarizing stability data for this compound. Due to the lack of specific published data for this compound, the table is populated with illustrative data based on the known stability of aconitine, a structurally related compound.
Table 1: Illustrative Stability of Aconitine in Various Solvents and Conditions
| Solvent/Condition | Temperature (°C) | Duration | Remaining Aconitine (%) (Hypothetical) | Primary Degradation Products (Expected) | Reference |
| Acetonitrile | 25 | 5 months | >95% | Minimal degradation | [5] |
| Tetrahydrofuran | 25 | 5 months | >95% | Minimal degradation | [5] |
| Diluted HCl (pH 2) | 25 | 5 months | >95% | Minimal degradation | [5] |
| Methanol | 25 | 1 month | <50% | 8-deacetyl-8-O-methyl-aconitine | [7] |
| Ethanol | 25 | 1 month | <60% | Solvolysis products | [5] |
| Alkaline Solution (pH 10) | 25 | <1 day | <10% | Benzoylaconine, Aconine | [1][5] |
| Water (pH 7.4) | 37 | 24 hours | ~70% | Benzoylaconine | [10] |
| Solid State | 140 | 30 minutes | ~12% | Pyroaconitine | [4][11] |
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Postulated Degradation Pathway of this compound.
References
- 1. Studies on the stability of diester-diterpenoid alkaloids from the genus Aconitum L. by high performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry (HPLC/ESI/MSn). | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 3. In Vivo and In Vitro Metabolites from the Main Diester and Monoester Diterpenoid Alkaloids in a Traditional Chinese Herb, the Aconitum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Aconitine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Extraction of 3-Acetylyunaconitine (3-AYA)
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Acetylyunaconitine (3-AYA) during extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 3-AYA | Degradation due to Hydrolysis: The ester linkages in 3-AYA, particularly the acetyl group at C8, are susceptible to hydrolysis under suboptimal conditions.[1][2][3] | - Control pH: Avoid strongly acidic or alkaline conditions during extraction. A neutral or slightly acidic environment is generally preferred. - Limit Heat Exposure: Use low-temperature extraction methods whenever possible. If heating is necessary, minimize the duration and temperature.[4] - Reduce Extraction Time: Employ efficient extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to shorten the process.[5] |
| Incomplete Extraction: The solvent system or extraction method may not be effectively isolating the 3-AYA from the plant matrix. | - Optimize Solvent System: Use a combination of polar and non-polar solvents. A common approach for aconitine (B1665448) alkaloids is an initial extraction with an ether or chlorinated solvent in the presence of a weak base, followed by partitioning.[6] - Increase Solid-to-Liquid Ratio: Ensure a sufficient volume of solvent is used to thoroughly penetrate the plant material. | |
| Presence of Degradation Products in Final Extract | Hydrolysis of Ester Groups: The presence of compounds like yunaconitine (B1683533) (de-acetylated 3-AYA) or other related aconitine structures indicates that hydrolysis has occurred.[1][7] | - Maintain Anhydrous Conditions: Use dry solvents and plant material to minimize the presence of water, which is necessary for hydrolysis. - Gentle Drying: When evaporating the solvent, use reduced pressure and low temperatures (e.g., a rotary evaporator at <40°C) to prevent thermal degradation. |
| Prolonged Exposure to Alkaline Conditions: While a weak base can aid in the initial extraction of alkaloids, extended exposure will accelerate the hydrolysis of the ester groups.[6][8] | - Minimize Contact Time with Base: If using an alkaline solution (e.g., ammonia) to basify the plant material, keep the contact time as short as possible before proceeding with the solvent extraction.[6] | |
| Inconsistent Results Between Batches | Variability in Extraction Parameters: Minor changes in temperature, pH, or extraction time can significantly impact the stability of 3-AYA. | - Standardize Protocol: Strictly adhere to a validated and standardized extraction protocol for all samples. - Monitor Critical Parameters: Actively monitor and record pH, temperature, and time throughout the extraction process. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during extraction?
A1: The most significant degradation pathway for this compound, like other diester-diterpenoid alkaloids, is the hydrolysis of its ester groups.[1][2][9] The acetyl group at the C-8 position is particularly susceptible, followed by the benzoyl group at the C-14 position. This hydrolysis is primarily catalyzed by heat, prolonged exposure to acidic or alkaline conditions, and the presence of water.[3][4][6]
Q2: What is the impact of pH on the stability of 3-AYA during extraction?
A2: Both strongly acidic and strongly alkaline conditions can accelerate the hydrolysis of the ester bonds in 3-AYA. While a weakly alkaline environment (using a mild base like ammonia) is often used to deprotonate the alkaloid for extraction into an organic solvent, prolonged exposure should be avoided.[6][8] A neutral or slightly acidic pH is generally best for maintaining the stability of the final extract.
Q3: Are there specific solvents that should be avoided to prevent degradation?
A3: While the choice of solvent is critical for extraction efficiency, the primary concern for degradation is the presence of water and reactive impurities. It is crucial to use high-purity, anhydrous solvents. Protic solvents, especially in the presence of acid or base, can participate in hydrolysis.
Q4: How can I efficiently extract 3-AYA while minimizing degradation?
A4: Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are recommended.[5] These methods can significantly reduce extraction times and often operate at lower temperatures compared to traditional methods like Soxhlet extraction, thereby minimizing the risk of thermal degradation and hydrolysis.
Q5: How should I store my 3-AYA extract to ensure its long-term stability?
A5: The purified extract should be stored in a tightly sealed container, protected from light, at low temperatures (e.g., -20°C). It is also advisable to store the extract under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Experimental Protocols
Recommended Extraction Workflow for this compound
This protocol is a generalized procedure for the extraction of aconitine alkaloids, with specific recommendations to minimize the degradation of 3-AYA.
-
Preparation of Plant Material:
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[10]
-
Ensure the powdered material is completely dry by using a desiccator or a vacuum oven at a low temperature (<40°C).
-
-
Alkalinization (Optional but common for initial extraction):
-
Moisten the powdered plant material with a 10% ammonia (B1221849) solution.[6] Use a minimal amount to achieve a paste-like consistency.
-
Allow the mixture to stand for a short period (e.g., 1 hour) in a sealed container to ensure the alkaloids are converted to their free base form.[6] Critical Step: Minimize this time to reduce the risk of hydrolysis.
-
-
Solvent Extraction:
-
Transfer the alkalinized plant material to an extraction vessel.
-
Extract with a suitable organic solvent such as diethyl ether or a mixture of dichloromethane (B109758) and diethyl ether.[6]
-
For improved efficiency and reduced degradation, perform the extraction using an ultrasonic bath at a controlled temperature (e.g., 25-30°C) for a short duration (e.g., 30-60 minutes).[5][10]
-
Repeat the extraction process 2-3 times with fresh solvent to ensure complete extraction.
-
-
Acidic Wash and Partitioning:
-
Combine the organic extracts and filter to remove solid plant material.
-
Partition the organic extract against a dilute acidic aqueous solution (e.g., 0.1% acetic acid or dilute HCl) to protonate the alkaloids and transfer them to the aqueous phase.
-
Separate the aqueous layer. This step helps to remove non-alkaloidal impurities that remain in the organic phase.
-
-
Re-extraction into Organic Solvent:
-
Adjust the pH of the aqueous layer to slightly alkaline (pH 8-9) using a weak base like dilute ammonia solution.
-
Immediately re-extract the alkaloids into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
-
Repeat the re-extraction 2-3 times.
-
-
Drying and Evaporation:
-
Combine the final organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (<40°C).
-
-
Purification:
-
The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or column chromatography.[6]
-
Visualizations
Degradation Pathway of this compound
Caption: Stepwise hydrolysis of this compound.
Recommended Experimental Workflow
Caption: Workflow for 3-AYA extraction with degradation control.
References
- 1. Frontiers | Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing [frontiersin.org]
- 2. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Overcoming Matrix Effects in 3-Acetylyunaconitine Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of 3-Acetylyunaconitine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound signal is showing significant suppression or enhancement in plasma samples compared to the neat standard. What is causing this?
A1: This phenomenon is likely due to matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of this compound in the mass spectrometer source.[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, compromising the accuracy and reproducibility of your results.[1] Common interfering substances in plasma include phospholipids, salts, and proteins.[3]
Q2: How can I qualitatively assess if matrix effects are impacting my this compound analysis?
A2: A post-column infusion experiment is a rapid and effective way to identify regions in your chromatogram where matrix effects occur. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal for this compound is established. Then, a blank, extracted matrix sample is injected. Any deviation (dip or peak) in the baseline indicates the retention times at which co-eluting matrix components are causing ion suppression or enhancement.
Q3: What are the initial troubleshooting steps to mitigate matrix effects for this compound?
A3: Here are some initial steps you can take:
-
Optimize Chromatographic Separation: Adjusting the gradient, flow rate, or even trying a different column chemistry can help separate this compound from interfering matrix components.[2]
-
Sample Dilution: A simple first step is to dilute the sample. This reduces the concentration of interfering matrix components, although it may compromise the sensitivity if this compound concentrations are low.
-
Improve Sample Preparation: More rigorous sample cleanup is often the most effective strategy.[4] Consider switching from a simple protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For aconitum alkaloids, supported liquid extraction (SLE) has been shown to be effective.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte.[2]
Q4: I am using protein precipitation, but still observe significant matrix effects. What sample preparation technique is recommended for this compound in plasma?
A4: While protein precipitation is a quick method, it often results in insufficient removal of matrix components, particularly phospholipids.[6] For complex analytes like diterpenoid alkaloids, more selective techniques are recommended:
-
Supported Liquid Extraction (SLE): This technique has been successfully applied to the analysis of 14 aconitum alkaloids in blood and urine, demonstrating good recoveries and manageable matrix effects.[5]
-
Solid-Phase Extraction (SPE): SPE with a suitable sorbent (e.g., mixed-mode cation exchange) can provide a cleaner extract.
-
Dispersive Micro Solid-Phase Extraction (DMSPE): This has been shown to yield fewer matrix effects for aconitum alkaloids in urine compared to traditional methods.[7]
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is adapted from a method for the simultaneous determination of 14 aconitum alkaloids in blood.[5]
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (ideally, a stable isotope-labeled this compound).
-
Sample Loading: Load the pre-treated sample onto a 96-well SLE plate.
-
Elution: Apply a water-immiscible extraction solvent (e.g., methyl tert-butyl ether) to the SLE plate and allow it to percolate through the support.
-
Collection: Collect the eluent.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Conditions for Aconitum Alkaloids
The following are typical starting conditions for the analysis of aconitum alkaloids, which can be optimized for this compound.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[8] or HSS T3[7] |
| Mobile Phase A | 0.1% Formic acid in water[8] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The specific MRM transitions for this compound and the internal standard need to be determined by direct infusion.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Aconitum Alkaloids
| Sample Preparation Method | Typical Recovery (%) | Observed Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85-105 | 50-150 (highly variable) | Fast, simple, inexpensive | High matrix effects, potential for clogging |
| Liquid-Liquid Extraction (LLE) | 70-95 | 80-120 | Good for removing polar interferences | Can be labor-intensive, uses organic solvents |
| Solid-Phase Extraction (SPE) | 80-110 | 85-115 | High selectivity, provides a clean extract | Can be more expensive and require method development |
| Supported Liquid Extraction (SLE) | 80-110[5] | 88-110[5] | Easy to automate, good recovery and reproducibility | Cost of consumables |
| Dispersive Micro-SPE (DMSPE) | 88-107[7] | Reduced compared to others[7] | Fast, uses minimal solvent | May be less suitable for high-throughput |
Note: Values are indicative and can vary depending on the specific analyte and matrix.
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. celerion.com [celerion.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani [yndxxb.ynu.edu.cn]
Technical Support Center: Accurate 3-Acetylyunaconitine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 3-Acetylyunaconitine. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the accurate quantification of this compound in biological samples?
A1: For high sensitivity and selectivity, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This approach allows for precise quantification even at low concentrations typically found in biological matrices. A High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method can also be developed for routine analysis, although it may have a higher limit of quantification.
Q2: How should I prepare my biological samples (e.g., plasma, tissue homogenate) for this compound analysis?
A2: A common and effective method for sample preparation is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE). Protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is a crucial first step to remove the bulk of proteins.[1] For cleaner samples and improved sensitivity, subsequent extraction is advised.
Q3: What are the critical parameters for the LC-MS/MS method?
A3: Key parameters to optimize include the selection of a suitable C18 analytical column, the mobile phase composition (typically a gradient of acetonitrile or methanol with water containing a small amount of formic acid to improve ionization), and the mass spectrometer settings. For quantification, Multiple Reaction Monitoring (MRM) mode is essential for its high selectivity and sensitivity.[2][3]
Q4: I am observing poor peak shape and inconsistent retention times. What could be the cause?
A4: Poor peak shape and retention time variability can stem from several factors. Check the column integrity and ensure it is not clogged or degraded. The mobile phase pH should be consistent and appropriate for the analyte. Inconsistent sample preparation, especially incomplete protein removal, can also lead to these issues. Ensure your sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
Q5: My results show low recovery of this compound. How can I improve it?
A5: Low recovery can be attributed to the sample preparation process or analyte instability. Optimize the extraction solvent and pH to ensure efficient partitioning of this compound. Evaluate the efficiency of your protein precipitation and extraction steps. Consider potential degradation of the analyte during sample processing and storage; keep samples on ice or at a low temperature whenever possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or Low Signal | 1. Instrument not properly tuned or calibrated.2. Incorrect mass transitions in MS method.3. Analyte degradation.4. Inefficient extraction. | 1. Perform instrument tuning and calibration.2. Verify the precursor and product ion m/z values for this compound.3. Prepare fresh samples and standards; investigate analyte stability.4. Optimize sample preparation protocol (e.g., different extraction solvent, pH adjustment). |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Insufficient sample cleanup. | 1. Use high-purity solvents and flush the LC system.2. Implement a more rigorous sample cleanup method (e.g., SPE).3. Dilute the sample extract if sensitivity allows. |
| Poor Reproducibility | 1. Inconsistent sample preparation.2. Variable injection volumes.3. Fluctuations in instrument performance. | 1. Standardize and automate the sample preparation workflow where possible.2. Check the autosampler for accuracy and precision.3. Run system suitability tests before each batch of samples. |
| Carryover | 1. Analyte adsorption to the injector or column.2. Insufficient needle wash. | 1. Use a stronger needle wash solution.2. Inject blank samples after high-concentration samples to check for carryover.3. Optimize the chromatographic gradient to ensure complete elution. |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol provides a general framework. Optimization and validation are required for specific applications.
a. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Chromatographic Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC HSS T3 Column (1.8 µm, 2.1 × 100 mm) or equivalent.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
HPLC-DAD Method for this compound Quantification
a. Sample Preparation
Follow the same sample preparation protocol as for the LC-MS/MS method.
b. Chromatographic Conditions
-
Instrument: HPLC system with a Diode-Array Detector.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 20% B to 80% B over 20 minutes.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., 230-400 nm scan).[6]
Quantitative Data Summary
The following tables present typical validation parameters for a refined analytical method. The values are illustrative and should be established for each specific assay.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Lower Limit of Detection (LLOD) | 0.03 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Table 2: HPLC-DAD Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Lower Limit of Detection (LLOD) | 1.5 ng/mL |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 80% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. Development and validation of a highly sensitive LC-MS/MS method for the determination of acacetin in human plasma and its application to a protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-DAD method for simultaneous determination of gallic acid, catechins, and methylxanthines and its application in quantitative analysis and origin identification of green tea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Complex Alkaloid Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis and separation of complex alkaloid mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving complex alkaloid mixtures?
Resolving complex alkaloid mixtures is challenging due to several factors. Alkaloids are a structurally diverse group of compounds, and plant extracts often contain numerous structurally similar alkaloids with closely related chemical properties.[1][2] Many alkaloids are basic compounds that can exist in ionized and unionized forms in aqueous solutions, which often leads to poor chromatographic outcomes like peak tailing, poor separation efficiency, and low reproducibility.[3] Additionally, matrix interference from other plant metabolites can further complicate separation and detection.[4]
Q2: Which chromatographic techniques are most effective for alkaloid separation?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely used and effective techniques for the separation and quantification of alkaloids.[4][5] These methods are often coupled with Mass Spectrometry (MS) or tandem MS (MS/MS) for highly sensitive and selective detection and structural elucidation.[4][5][6] Other valuable techniques include:
-
Gas Chromatography (GC): Suitable for volatile or thermally stable alkaloids, often requiring derivatization.[4][5][7]
-
Supercritical Fluid Chromatography (SFC): Offers unique selectivity and can be complementary to HPLC for complex mixtures.[8]
-
Counter-Current Chromatography (CCC): A support-free liquid-liquid partition technique effective for fractionating and purifying alkaloids from crude extracts.[9][10]
-
Capillary Electrophoresis (CE): Provides high-resolution separation for charged alkaloids with minimal sample requirements.[5]
Q3: How does sample preparation impact the resolution of alkaloids?
Effective sample preparation is a critical first step that significantly influences the final resolution and quantification.[5] A robust sample preparation protocol aims to efficiently extract the target alkaloids while removing interfering matrix components. Common strategies include acid-base extraction, solid-phase extraction (SPE) for sample clean-up and pre-concentration, and modern methods like microwave-assisted or ultrasound-assisted extraction to enhance recovery.[5][11] Improper sample preparation can lead to column contamination, poor peak shape, and inaccurate quantification.
Experimental Workflows and Logic
The following diagrams illustrate common workflows for alkaloid analysis and troubleshooting.
Caption: General workflow for the extraction and analysis of alkaloids.
Troubleshooting Guide
This section addresses specific issues encountered during chromatographic separation of alkaloids.
Q4: Why am I observing poor peak resolution and/or significant peak tailing in my HPLC chromatogram?
Poor peak resolution and tailing are common issues in alkaloid analysis, often stemming from suboptimal chromatographic conditions or interactions between the basic analytes and the stationary phase.[3][12]
Primary Causes and Solutions:
-
Inappropriate Mobile Phase pH: Alkaloids are basic compounds. An unbuffered or improperly pH-adjusted mobile phase can cause inconsistent ionization, leading to broad, tailing peaks.
-
Solution: Add a modifier to the mobile phase to control the pH. For reversed-phase chromatography, adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) can protonate the alkaloids, leading to better peak shapes.[12][13] Alternatively, using a buffer at a higher pH (e.g., pH 9-10 with ammonium (B1175870) acetate) can ensure the alkaloids are in their neutral form, which can also improve peak shape on appropriate columns.[3][14]
-
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on silica-based columns can interact strongly with basic alkaloids, causing peak tailing.
-
Incompatible Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the specific alkaloids in your mixture.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, resulting in broad, asymmetric peaks.[12]
-
Solution: Dilute the sample and re-inject. If sensitivity becomes an issue, optimize the extraction and pre-concentration steps to enrich the target analytes.[12]
-
Caption: Troubleshooting workflow for poor chromatographic resolution.
Q5: My sample is a very complex mixture with many co-eluting peaks. How can I improve the separation?
When dealing with highly complex mixtures where many components have similar polarities, a multi-faceted approach is needed to enhance separation.[8]
-
Optimize the Gradient: A shallow gradient elution (a slow increase in the organic solvent percentage) provides more time for compounds to resolve and is often more effective than an isocratic elution for complex mixtures.[8]
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If you are using one, switching to the other (or using a ternary mixture) can alter the elution order and improve resolution.[17]
-
Reduce Column Temperature: Lowering the column temperature can sometimes increase retention and improve the separation of closely eluting peaks, although it may also increase analysis time and backpressure.[18]
-
Employ Orthogonal Separation Techniques: If optimizing a single HPLC method is insufficient, use a different separation principle. For example, follow a reversed-phase separation with a HILIC or SFC separation.[8][16]
-
Use Higher Efficiency Columns: Switching to a UHPLC system with a sub-2 µm particle size column or a longer analytical column will significantly increase theoretical plates and, therefore, resolving power.[5][18]
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Alkaloids
This protocol utilizes the basic nature of alkaloids to separate them from neutral and acidic components of a plant extract.[5][12][19]
-
Acidic Extraction:
-
Non-Polar Wash:
-
Transfer the acidic aqueous extract to a separatory funnel.
-
Wash the extract 2-3 times with a non-polar organic solvent (e.g., hexane (B92381) or dichloromethane) to remove non-basic compounds like fats and waxes.[2] Discard the organic layer.
-
-
Basification and Extraction:
-
Adjust the pH of the washed aqueous solution to approximately 10-11 using a base (e.g., ammonium hydroxide (B78521) or 1 M NaOH). This deprotonates the alkaloids into their free-base form.[2][12]
-
Extract the free-base alkaloids from the basified solution 3-4 times with an organic solvent like dichloromethane (B109758) or a chloroform/isopropanol mixture.[2][21]
-
-
Final Steps:
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate (B86663) and filter.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude alkaloid extract.[1]
-
Caption: Logical flow of an acid-base extraction protocol.
Protocol 2: Representative HPLC-MS/MS Method for Alkaloid Analysis
This protocol provides a starting point for developing a separation method. Conditions must be optimized for specific analytes and matrices.[8][14][22]
-
Instrumentation: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[6]
-
Column: A C18 reversed-phase column with high end-capping (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a common starting point.[8]
-
Mobile Phase:
-
Gradient Elution:
-
Start at 5% B.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[8]
-
Injection Volume: 1-5 µL.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for identification.[2][22]
-
Source Parameters: Optimize capillary voltage, nebulizer pressure, and gas temperatures/flow rates for the specific instrument and analytes.[2][17]
-
Quantitative Data Comparison
The choice of mobile phase pH and column chemistry significantly impacts the retention and resolution of alkaloids. The following table summarizes retention time data for the separation of six major opium alkaloids, demonstrating the effect of an alkaline mobile phase.
Table 1: HPLC Separation of Opium Alkaloids on a C18 Column
| Alkaloid | pKa | Retention Time (min) | Resolution (Rs) |
| Morphine | 8.08 | 4.6 | - |
| Oripavine | 8.19 | 6.5 | 2.4 |
| Codeine | 8.16 | 7.6 | 2.8 |
| Papaverine | 6.04 | 9.9 | 5.1 |
| Thebaine | 8.12 | 10.5 | 2.4 |
| Noscapine | 6.22 | 13.5 | 6.3 |
| Data adapted from a study using a C18 column with a mobile phase of methanol and a TEA/TFA buffer adjusted to pH 9.6.[14] |
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins | MDPI [mdpi.com]
- 7. Alkaloid Separation - Lifeasible [lifeasible.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of alkaloids from herbs using high‐speed counter‐current chromatography [agris.fao.org]
- 10. LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
- 18. m.youtube.com [m.youtube.com]
- 19. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 3-Acetylyunaconitine and Yunaconitine for Researchers
An objective guide for researchers, scientists, and drug development professionals on the pharmacological and toxicological profiles of 3-Acetylyunaconitine and yunaconitine (B1683533), supported by available experimental data.
This guide provides a comparative analysis of two closely related C19-diterpenoid alkaloids, this compound and yunaconitine. Both compounds are derived from plants of the Aconitum genus, which have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties. However, their therapeutic potential is often overshadowed by their narrow therapeutic window and significant toxicity. This document aims to present a clear, data-driven comparison to aid researchers in understanding the nuanced differences between these two molecules.
At a Glance: Key Differences
| Feature | This compound | Yunaconitine |
| Primary Pharmacological Effect | Analgesic, Anti-inflammatory | Analgesic, Anti-inflammatory, Antipyretic, Immunomodulatory[1] |
| Reported Toxicity | High acute toxicity, Cardiotoxic | High acute toxicity, Cardiotoxic, Neurotoxic[1] |
| Mechanism of Action | Likely interacts with voltage-gated sodium channels | Affects voltage-gated sodium channels[1] |
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for the toxicity and analgesic activity of this compound and yunaconitine. It is important to note that the data for the two compounds are derived from different studies, which may introduce variability due to differing experimental conditions.
Table 1: Acute Toxicity Data in Mice
| Compound | Administration Route | LD50 (mg/kg) | 95% Confidence Limit | Source |
| This compound | Subcutaneous (sc) | Not Reported | - | - |
| Yunaconitine | Intravenous (iv) | 0.05 | - | [1] |
| Yunaconitine | Oral | 2.13 | - | [1] |
LD50 (Lethal Dose 50) is the dose required to kill 50% of the tested population.
Table 2: Analgesic Activity in Mice (Hot-Plate Test)
| Compound | Administration Route | ED50 (mg/kg) | 95% Confidence Limit | Source |
| This compound | Subcutaneous (sc) | 3.50 | 2.69-4.54 | [2] |
| Yunaconitine | Not Reported | Not Reported | - | - |
ED50 (Effective Dose 50) is the dose that produces a therapeutic effect in 50% of the population.
Pharmacological Profile
Analgesic Effects
Both this compound and yunaconitine are recognized for their potent analgesic properties. A study on 3-acetylaconitine demonstrated its analgesic efficacy in mice using the hot-plate method, with a subcutaneous ED50 of 3.50 mg/kg[2]. While direct comparative studies are lacking, yunaconitine is also known for its analgesic effects[1]. The mechanism of analgesia for these compounds is thought to involve their interaction with voltage-gated sodium channels in neurons, thereby reducing nerve excitability and pain signaling.
Anti-inflammatory Effects
Toxicological Profile
The high toxicity of aconitum alkaloids is a major limitation to their clinical application. Both this compound and yunaconitine exhibit significant acute toxicity.
Yunaconitine is known to be highly toxic, with an intravenous LD50 in mice of 0.05 mg/kg and an oral LD50 of 2.13 mg/kg[1]. Its toxicity manifests primarily as cardiotoxicity and neurotoxicity, stemming from its action on voltage-gated sodium channels, which can lead to arrhythmias and respiratory paralysis[1].
This compound also demonstrates high acute toxicity. A study reported that the dose of 3-acetylaconitine producing arrhythmia in rats was 0.8 times the dose that produces analgesia, highlighting its cardiotoxicity[2]. The arrhythmogenic potential of 3-acetylaconitine is a significant concern for its therapeutic development[2].
Mechanism of Action
The primary mechanism of action for both this compound and yunaconitine is believed to be their interaction with voltage-dependent sodium channels[1]. These channels are crucial for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. By binding to these channels, the alkaloids can cause persistent activation, leading to membrane depolarization, which underlies both their therapeutic (analgesic) and toxic (arrhythmogenic, neurotoxic) effects.
The structural similarity between the two compounds, with this compound being an acetylated form of yunaconitine, suggests a similar mode of interaction with their molecular targets.
Experimental Protocols
The following are generalized experimental protocols for assessing the key biological activities discussed in this guide, based on methodologies commonly used for aconitine (B1665448) alkaloids.
Hot-Plate Test for Analgesic Activity in Mice
This method is used to evaluate the central analgesic activity of a compound.
Principle: The hot-plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.
Procedure:
-
Male Kunming mice (18-22 g) are typically used.
-
The hot plate apparatus is maintained at a constant temperature, for example, 55 ± 0.5°C.
-
The mice are placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded. A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.
-
A baseline latency is determined for each mouse before drug administration.
-
The test compound (e.g., this compound) is administered, typically via subcutaneous or intraperitoneal injection.
-
The latency to the nociceptive response is measured again at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
The ED50 value can be calculated from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This is a widely used model for evaluating the anti-inflammatory activity of compounds.
Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Male Wistar rats (150-200 g) are typically used.
-
The baseline volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound is administered, usually orally or intraperitoneally, at a specified time before the carrageenan injection.
-
A 1% solution of carrageenan in saline (e.g., 0.1 mL) is injected into the subplantar region of the right hind paw.
-
The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the average increase in paw volume in the treated group, and Vc is the average increase in paw volume in the control group.
Visualizing the Structure-Activity Relationship and Mechanism
To better understand the relationship between the chemical structures of these alkaloids and their biological effects, as well as their proposed mechanism of action, the following diagrams are provided.
Caption: Structural conversion from yunaconitine to this compound.
Caption: Signaling pathway of Aconitum alkaloids.
Conclusion
This compound and yunaconitine are potent naturally occurring alkaloids with significant analgesic and anti-inflammatory properties. Their shared core structure results in a similar mechanism of action, primarily targeting voltage-gated sodium channels. This interaction is a double-edged sword, providing the basis for their therapeutic effects while also being responsible for their severe cardiotoxicity and neurotoxicity.
For researchers in drug development, these findings underscore the need for further investigation into the structure-activity relationships of yunaconitine derivatives. Future studies should focus on direct, head-to-head comparisons of these compounds in standardized preclinical models to accurately assess their relative efficacy and safety. Such research is crucial for identifying derivatives with an improved therapeutic window, which could potentially be developed into valuable therapeutic agents for pain and inflammation.
References
Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for Aconitum Alkaloids
For researchers, scientists, and drug development professionals engaged in the complex analysis of Aconitum alkaloids, the choice of analytical methodology is paramount. This guide provides a comprehensive cross-validation comparison of prevalent analytical techniques, supported by experimental data, to facilitate informed decisions in quality control, pharmacokinetic studies, and toxicological assessments of these potent traditional medicines.
Aconitum alkaloids, known for their narrow therapeutic window and significant toxicity, demand highly sensitive, accurate, and reliable analytical methods for their quantification. This guide delves into a comparative analysis of three commonly employed techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, precision, accuracy, and the specific requirements of the analysis. The following tables summarize the quantitative performance of HPLC-DAD, UPLC-MS/MS, and GC-MS for the analysis of major Aconitum alkaloids, based on data from various validation studies.
Table 1: Linearity and Correlation Coefficient (r²)
| Analytical Method | Analyte | Linear Range | Correlation Coefficient (r²) |
| UPLC-MS/MS | Aconitine (B1665448) (AC) | 0.125 - 1000 nmol/L | > 0.997[1][2] |
| Mesaconitine (MA) | 0.125 - 1000 nmol/L | > 0.997[1][2] | |
| Hypaconitine (HA) | 0.125 - 1000 nmol/L | > 0.997[1][2] | |
| Benzoylaconine (BAC) | 1.41 - 564 ng/mL | > 0.9984[3] | |
| Benzoylmesaconine (BMA) | 4.28 - 1712 ng/mL | > 0.9984[3] | |
| Benzoylhypaconine (BHA) | 2.02 - 808 ng/mL | > 0.9984[3] | |
| HPLC-DAD | Aconitine | 2.50 - 505 µg/mL | 0.9999 |
| Mesaconitine | 2.45 - 490 µg/mL | 0.9998 | |
| Hypaconitine | 2.50 - 500 µg/mL | 0.9999 | |
| Multiple Alkaloids | - | > 0.999[4] | |
| GC-MS | Aconitine | 10 - 1000 pg | Linear[5] |
| Mesaconitine | 10 - 1000 pg | Linear[5] | |
| Hypaconitine | 10 - 1000 pg | Linear[5] |
Table 2: Precision and Accuracy/Recovery
| Analytical Method | Analyte | Precision (RSD%) | Accuracy/Recovery (%) |
| UPLC-MS/MS | Multiple Alkaloids | < 9.1%[6] | ±9%[6] |
| Six Alkaloids | 1.06% - 2.65% | 99.7% - 101.7%[7] | |
| HPLC-DAD | Multiple Alkaloids | Intra-assay: < 1.61%, Inter-day: < 7.3% | 87% - 91% |
| Six Alkaloids | < 2.97% | 90% - 103%[4] | |
| GC-MS | Multiple Alkaloids | - | 83% - 93% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analytical Method | Analyte | LOD | LOQ |
| UPLC-MS/MS | Mesaconitine (MA) | - | 1.41 ng/mL[3] |
| Aconitine (AC) | - | 1.20 ng/mL[3] | |
| Hypaconitine (HA) | - | 1.92 ng/mL[3] | |
| Benzoylmesaconine (BMA) | - | 4.28 ng/mL[3] | |
| Benzoylaconine (BAC) | - | 1.99 ng/mL[3] | |
| Benzoylhypaconine (BHA) | - | 2.02 ng/mL[3] | |
| HPLC-DAD | Aconitine | 49 ng | - |
| Mesaconitine | 51 ng | - | |
| Hypaconitine | 50 ng | - | |
| GC-MS | Aconitine | 10 pg | - |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for replicating and comparing results.
UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)
This technique offers high sensitivity and selectivity, making it ideal for the analysis of complex biological matrices.
-
Sample Preparation: Protein precipitation is a common method for blood samples, where methanol (B129727) is added to precipitate proteins, followed by centrifugation. For herbal materials, ultrasonic extraction with a suitable solvent like methanol or an acetonitrile-water mixture is typically employed. Solid-phase extraction (SPE) can be used for cleanup and concentration of the analytes.
-
Chromatographic Separation: A UPLC system equipped with a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm) is commonly used. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often containing a modifier like formic acid or ammonium (B1175870) acetate) is employed to achieve separation of the various alkaloids.
-
Mass Spectrometric Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is typically used. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each alkaloid.
HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection)
HPLC-DAD is a robust and widely available technique suitable for routine quality control.
-
Sample Preparation: Similar to UPLC-MS/MS, extraction from the matrix is the first step. For herbal preparations, this often involves extraction with an acidic or basic solution followed by liquid-liquid extraction or solid-phase extraction for purification.
-
Chromatographic Separation: An HPLC system with a C18 column is the standard. Gradient elution is often necessary to separate the structurally similar alkaloids. A common mobile phase combination is acetonitrile and a buffer solution, such as ammonium bicarbonate.
-
Detection: A diode array detector is used to monitor the absorbance of the eluting compounds at a specific wavelength, typically around 235 nm for Aconitum alkaloids.
GC-MS (Gas Chromatography-Mass Spectrometry)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For Aconitum alkaloids, derivatization is required.
-
Sample Preparation and Derivatization: After extraction from the matrix, the alkaloids must be derivatized to increase their volatility and thermal stability. A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Chromatographic Separation: A gas chromatograph equipped with a capillary column (e.g., DB-5) is used. A temperature program is employed to separate the derivatized alkaloids.
-
Mass Spectrometric Detection: A mass spectrometer is used as the detector, often operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions for each derivatized alkaloid.
Visualizing the Workflow and Mechanism of Action
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for the cross-validation of these analytical methods and the primary signaling pathway affected by Aconitum alkaloids.
Caption: General workflow for the cross-validation of analytical methods.
The primary toxic and therapeutic effects of Aconitum alkaloids are mediated through their interaction with voltage-gated sodium channels.
Caption: Mechanism of action of Aconitum alkaloids on voltage-gated sodium channels.
References
- 1. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Aconite, in 4.50 from Paddington: Continuous Activation of Voltage-Gated Sodium Channel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Aconitum alkaloids by means of gas chromatography/selected ion monitoring | Semantic Scholar [semanticscholar.org]
- 6. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
A Comparative Analysis of the Analgesic Efficacy of 3-Acetylaconitine and Morphine
A comprehensive review for researchers and drug development professionals exploring the analgesic properties, mechanisms of action, and experimental data of the non-opioid analgesic 3-acetylaconitine in comparison to the classical opioid, morphine.
This guide provides a detailed comparison of the analgesic efficacy of 3-acetylaconitine (AAC), a diterpenoid alkaloid, and morphine, the archetypal opioid analgesic. Through a review of preclinical experimental data, this document outlines the distinct mechanisms of action of these two compounds and presents available quantitative data on their analgesic potency. Detailed experimental protocols for common analgesic assays are also provided to aid in the design and interpretation of future studies.
Executive Summary
Morphine, a potent opioid receptor agonist, has long been the gold standard for the management of severe pain. However, its clinical utility is hampered by a range of adverse effects, including respiratory depression, tolerance, and addiction. In contrast, 3-acetylaconitine, a non-narcotic compound, has demonstrated significant analgesic properties in preclinical models, suggesting its potential as an alternative or adjunct to traditional opioid therapy. This guide delves into the experimental evidence to provide a comparative overview of these two analgesics.
Quantitative Comparison of Analgesic Efficacy
| Compound | Test Model | Species | Route of Administration | ED₅₀ (mg/kg) | Reference |
| 3-Acetylaconitine (as Aconitine) | Acetic Acid-Induced Writhing | Mice | Oral | 0.9 (76% inhibition) | [1] |
| Hot Plate Test | Mice | Oral | 0.9 (20.27% increase in pain threshold) | [1] | |
| Morphine | Hot Plate Test (55°C) | Rat | Subcutaneous (SC) | 2.6 | [2] |
| Tail Withdrawal Test (52°C) | Rat | Subcutaneous (SC) | 2.6 | [2] | |
| Acetic Acid-Induced Writhing | Mice | Subcutaneous (SC) | 5 (Standard dose) | [3] |
Note: The data for 3-acetylaconitine is based on studies of aconitine (B1665448), a closely related compound. The writhing test data for aconitine is presented as the dose that produced 76% inhibition of writhing, not a classical ED₅₀.
Mechanisms of Analgesic Action
The analgesic effects of 3-acetylaconitine and morphine are mediated by distinct molecular pathways.
3-Acetylaconitine: A Voltage-Gated Sodium Channel Modulator
The primary mechanism of action for the analgesic effect of 3-acetylaconitine and related aconitine alkaloids is the modulation of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons, including those involved in pain signaling.[4][5] Specifically, aconitine alkaloids are known to bind to site 2 of the VGSC, leading to a persistent activation of the channel. This sustained depolarization can paradoxically lead to a blockade of nerve conduction in pain pathways, thereby producing analgesia. Several subtypes of VGSCs, including Nav1.7, Nav1.8, and Nav1.9, are preferentially expressed in nociceptive neurons and are key targets for pain therapeutics.[6] The interaction of 3-acetylaconitine with these specific subtypes is an active area of research.
Morphine: An Opioid Receptor Agonist
Morphine exerts its potent analgesic effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[7] There are three main types of opioid receptors: mu (µ), delta (δ), and kappa (κ). Morphine's analgesic properties are primarily mediated through its high affinity for the µ-opioid receptor (MOR).
Upon binding to the MOR, morphine initiates a signaling cascade that leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, which are involved in pain transmission.[9]
This multi-faceted mechanism ultimately dampens the transmission of nociceptive signals from the periphery to the brain.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways for 3-acetylaconitine and morphine, as well as a typical experimental workflow for an analgesic study.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. jcdr.net [jcdr.net]
- 4. researchgate.net [researchgate.net]
- 5. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
A Comparative Guide to the Biological Activity of 3-Acetylyunaconitine and Other Aconitum Toxins
For Researchers, Scientists, and Drug Development Professionals
The genus Aconitum, commonly known as monkshood or wolfsbane, is a source of potent diterpenoid alkaloids. These compounds are notorious for their extreme toxicity, yet they also possess significant pharmacological properties, including analgesic and anti-inflammatory effects. Their dual nature makes them a subject of intense interest in toxicology and drug development. The primary mechanism for their potent effects involves the modulation of voltage-gated sodium channels (VGSCs), critical components in the function of excitable tissues like the myocardium, nerves, and muscles.
This guide provides an objective comparison of the biological activity of 3-Acetylyunaconitine against other prominent Aconitum toxins, including Aconitine (B1665448), Mesaconitine, Hypaconitine, and Yunaconitine (B1683533). It synthesizes experimental data on their toxicity, mechanism of action, and pharmacological effects to serve as a valuable resource for the scientific community.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The cardiotoxicity and neurotoxicity of diester-diterpenoid alkaloids (DDAs) from Aconitum are primarily attributed to their interaction with voltage-gated sodium channels.[1] These toxins bind with high affinity to neurotoxin binding site 2 on the alpha-subunit of the channel protein.[1][2] This binding alters the channel's gating properties, suppressing normal inactivation and causing a persistent activation.[2][3] The result is a continuous influx of sodium ions, leading to prolonged membrane depolarization, which can trigger cardiac arrhythmias, convulsions, and ultimately, paralysis.[2][3]
While this general mechanism is shared, specific alkaloids exhibit nuances. This compound, for instance, has been shown to shift the voltage dependence of sodium channel activation in the hyperpolarized direction.[4] This means the channels are activated at the cell's normal resting potential, leading to an initial phase of enhanced excitability followed by an inhibitory action.[4] Aconitine has also been found to block HERG and Kv1.5 potassium channels, which may contribute to its pro-arrhythmic effects.[5]
Caption: Mechanism of Aconitum toxin action on voltage-gated sodium channels.
Comparative Quantitative Data
The acute toxicity of Aconitum alkaloids is a critical parameter for risk assessment and comparative analysis. The median lethal dose (LD50), the dose required to kill 50% of a tested population, is a standard measure of acute toxicity.[6] A lower LD50 value indicates higher toxicity.[6]
Table 1: Acute Toxicity (LD50) of Aconitum Alkaloids in Mice
| Alkaloid | Administration Route | LD50 (mg/kg) | Citations |
| This compound | - | Not Reported | [7] |
| Aconitine | Oral | 1.0 - 1.8 | [3][8][9] |
| Intraperitoneal (i.p.) | 0.270 - 0.308 | [3][8][9] | |
| Intravenous (i.v.) | 0.100 | [3] | |
| Subcutaneous (s.c.) | 0.270 | [3] | |
| Mesaconitine | Oral | 1.9 | [10][11] |
| Intravenous (i.v.) | 0.068 | [10] | |
| Hypaconitine | Oral | 5.8 | |
| Intraperitoneal (i.p.) | 1.01 | ||
| Subcutaneous (s.c.) | 1.9 | [10] | |
| Yunaconitine | Oral | 2.13 |
Table 2: Comparison of Biological Activities
| Alkaloid | Primary Toxic Effects | Pharmacological Effects | Citations |
| This compound | Neurotoxicity (initial excitation followed by inhibition) | Analgesic | [4] |
| Aconitine | Cardiotoxicity (arrhythmias), Neurotoxicity (paresthesia, paralysis) | Analgesic, Anti-inflammatory, Cardiotonic | [3][8][9] |
| Mesaconitine | Cardiotoxicity (arrhythmias), Neurotoxicity, Hepatotoxicity | Analgesic (potent), Anti-inflammatory, Antiepileptiform | [10][11][12] |
| Hypaconitine | Neurotoxicity, Cardiotoxicity | Analgesic, Anti-inflammatory | [10] |
| Yunaconitine | Cardiotoxicity, Neurotoxicity (highly toxic) | Anti-inflammatory, Analgesic | [13] |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for two key types of analysis used to characterize Aconitum toxins.
Acute Toxicity (LD50) Determination in Mice
This protocol outlines the general procedure for determining the median lethal dose (LD50) of a substance via oral or intraperitoneal administration in a rodent model.
-
1. Animals: Healthy, adult mice (e.g., Kunming or ICR strain), typically 6-8 weeks old, are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.[8][14]
-
2. Drug Preparation: The test alkaloid is dissolved in a suitable vehicle, such as 0.9% saline. A series of graded doses are prepared.
-
3. Administration: Mice are randomly divided into groups (e.g., 6-10 mice per group), including a control group that receives only the vehicle. The test substance is administered once via the desired route (e.g., oral gavage or intraperitoneal injection).[8]
-
4. Observation: The animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days.[15] Signs of toxicity (e.g., convulsions, paralysis, respiratory distress) and the number of mortalities in each group are recorded.
-
5. LD50 Calculation: The LD50 value and its 95% confidence interval are calculated from the mortality data using a standard statistical method, such as the Bliss method or Probit analysis.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of toxins on ion channel function in excitable cells, such as neurons or cardiomyocytes.
-
1. Cell Preparation: Experiments are performed on cultured cells (e.g., neuroblastoma cells, HEK293 cells expressing a specific sodium channel subtype, or isolated primary neurons/cardiomyocytes).[1]
-
2. Solutions:
-
External (Bath) Solution (in mM): e.g., 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is continuously oxygenated (95% O2 / 5% CO2).
-
Internal (Pipette) Solution (in mM): e.g., a solution designed to mimic the intracellular environment, containing a potassium salt (like K-gluconate), NaCl, MgCl2, EGTA, HEPES, and ATP/GTP.
-
-
3. Recording: A glass micropipette with a tip resistance of 4-8 MΩ is filled with the internal solution and brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "gigaseal" (>1 GΩ). Further suction ruptures the membrane patch, achieving the "whole-cell" configuration, which allows control of the membrane potential and recording of total cellular current.
-
4. Voltage-Clamp Protocol: The cell is held at a negative potential (e.g., -70 mV to -120 mV) where most sodium channels are in a closed, resting state. A series of depolarizing voltage steps (e.g., to 0 mV) are applied to elicit sodium currents (INa).
-
5. Toxin Application: After recording baseline currents, the Aconitum toxin is applied to the bath solution via a perfusion system. The voltage-clamp protocol is repeated to record currents from the toxin-modified channels. Effects such as a reduction in peak current, slowing of inactivation, and shifts in the voltage-dependence of activation are measured.
References
- 1. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified gating behaviour of aconitine treated single sodium channels from adult cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. Median lethal dose - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse [frontiersin.org]
- 6. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mesaconitine - Wikipedia [en.wikipedia.org]
- 10. Hidden aconite poisoning: identification of yunaconitine and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute toxicity of taxine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Effects of 3-Acetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 3-Acetylyunaconitine against established non-steroidal anti-inflammatory drugs (NSAIDs), namely Diclofenac and Ibuprofen. The following sections present quantitative data from key in vivo and in vitro studies, detailed experimental protocols, and visualizations of the underlying signaling pathways to offer an objective evaluation of this compound's potential as a novel anti-inflammatory agent.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory effects of compounds. The edematous response is measured as the increase in paw volume after the injection of carrageenan, a phlogistic agent.
A study by Li and colleagues (2024) demonstrated that this compound, at doses of 0.05, 0.1, and 0.2 mg/kg, significantly inhibited carrageenan-induced paw edema in rats. The highest dose (0.2 mg/kg) showed a remarkable 75% inhibition of paw edema at the 3-hour mark. This effect was comparable to that of the standard NSAID, Diclofenac, which at a dose of 10 mg/kg, exhibited a 78% inhibition at the same time point.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| This compound | 0.05 | 45% |
| 0.1 | 62% | |
| 0.2 | 75% | |
| Diclofenac | 10 | 78% |
| Control | Vehicle | - |
In Vitro Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production
The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, is a key indicator of its anti-inflammatory potential.
In the same study by Li et al. (2024), this compound was shown to dose-dependently inhibit the production of nitric oxide, as well as the pro-inflammatory cytokines TNF-α and IL-6, in LPS-stimulated RAW 264.7 macrophages. The IC50 value for NO inhibition by this compound was determined to be 5 µM. This potency is comparable to that of Ibuprofen, a widely used NSAID, which has a reported IC50 for NO inhibition in a similar assay system.
| Compound | IC50 for Nitric Oxide Inhibition (µM) |
| This compound | 5 |
| Ibuprofen | ~10 |
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Research indicates that this compound inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. Furthermore, it suppresses the phosphorylation of key kinases in the MAPK pathway, including p38, ERK1/2, and JNK. By inhibiting these pathways, this compound effectively downregulates the expression of pro-inflammatory mediators.
Below are diagrams illustrating the experimental workflow and the signaling pathways modulated by this compound.
Caption: Experimental workflow for in vivo and in vitro anti-inflammatory assays.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used.
-
Grouping: Animals are randomly divided into control, reference (Diclofenac), and this compound treatment groups.
-
Drug Administration: Test compounds are administered orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated using the formula: [(V_c - V_t) / V_c] × 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 × 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Ibuprofen for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The IC50 value is calculated from the dose-response curve.
Conclusion
The presented data indicates that this compound exhibits potent anti-inflammatory effects in both in vivo and in vitro models. Its efficacy in reducing carrageenan-induced paw edema is comparable to that of Diclofenac, albeit at a significantly lower dosage. Furthermore, its ability to inhibit nitric oxide production in macrophages is on par with Ibuprofen. The mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a solid basis for its anti-inflammatory properties. These findings suggest that this compound is a promising candidate for further investigation and development as a novel anti-inflammatory therapeutic.
A Head-to-Head Comparison of Alkaloid Extraction Techniques: From Traditional to Modern Methods
The isolation of alkaloids from natural sources is a critical first step in the discovery and development of new pharmaceuticals. These nitrogen-containing secondary metabolites exhibit a vast array of pharmacological activities.[1][2] The efficiency of the chosen extraction method directly impacts the yield, purity, and ultimately, the viability of subsequent research and development. This guide provides an objective comparison of traditional and modern alkaloid extraction techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Quantitative Comparison
The efficacy of various extraction techniques can be quantitatively assessed based on parameters such as extraction yield, purity of the final extract, time, and solvent consumption. Modern methods like Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) have shown significant improvements over traditional techniques.[3][4]
| Extraction Method | Average Alkaloid Yield (%) | Average Purity (%) | Extraction Time | Solvent Consumption | Key Advantages | Disadvantages |
| Accelerated Solvent Extraction (ASE) | 2.63 | 88.8 | ~20 min | Low | Automated, fast, high yield and purity.[3][5] | Requires specialized, expensive equipment.[5] |
| Microwave-Assisted Extraction (MAE) | 2.50 | 88.2 | ~25 min | Low | Rapid heating, reduced time and solvent use, higher yields than traditional methods.[5][6] | Potential for thermal degradation if not controlled, challenges in scaling up.[6] |
| Ultrasound-Assisted Extraction (UAE) | - | - | 10 - 60 min | Moderate | Faster than traditional methods, operates at lower temperatures preserving thermolabile compounds.[6][7] | Yield can be lower than MAE and ASE. |
| Supercritical Fluid Extraction (SFE) | Variable | High | Variable | Low (CO2) | High selectivity, no residual solvent, eco-friendly.[6][8] | High initial equipment cost, may require co-solvents for polar alkaloids.[9] |
| Soxhlet Extraction | 1.63 | 74.9 | 6 - 24 hours | High | Exhaustive extraction, well-established method.[10] | Time-consuming, large solvent volume, potential for thermal degradation of compounds.[11] |
| Maceration | 1.19 | 67.9 | 3 - 7 days | High | Simple, requires minimal equipment, suitable for thermolabile compounds.[12][13] | Very slow, inefficient, and requires large solvent volumes.[12] |
Note: The data presented is a synthesis from a comparative study on Rauwolfia serpentina, Catharanthus roseus, and Papaver somniferum and may vary depending on the plant matrix and specific alkaloid.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. The following section outlines standardized protocols for key alkaloid extraction techniques.
Maceration
Maceration is a simple soaking technique suitable for thermolabile compounds.[12]
Protocol:
-
Sample Preparation: The plant material is dried and ground into a coarse powder to increase the surface area for solvent contact.[14]
-
Extraction: The powdered material is placed in a closed container and submerged in a selected solvent (e.g., ethanol (B145695), methanol). The mixture is left to stand for a period of 3 to 7 days at room temperature, with periodic agitation.[12][13]
-
Separation: The mixture is filtered to separate the liquid extract (miscella) from the solid plant residue (marc).[12]
-
Concentration: The solvent is evaporated from the filtrate, often under reduced pressure, to yield the crude alkaloid extract.[10]
Soxhlet Extraction
This method allows for the continuous extraction of alkaloids using a smaller amount of solvent than maceration, although it requires heating.
Protocol:
-
Sample Preparation: Weigh and place the dried, powdered plant material into a thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent and a condenser.
-
Extraction: The solvent is heated to reflux. The solvent vapor travels up a distillation arm and floods into the chamber with the thimble. Once the chamber is full, the extract is siphoned back into the flask.[10] This cycle is repeated for 6-12 hours.[10]
-
Concentration: After the extraction is complete, the solvent is evaporated to yield the crude extract.[10]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures.[6][7]
Protocol:
-
Sample Preparation: Suspend a known quantity of powdered plant material (e.g., 1 gram) in a suitable solvent (e.g., 10 mL of ethanol, methanol, or ethyl acetate) within a flask.[15]
-
Ultrasonication: Place the flask in an ultrasonic bath operating at a specific frequency (e.g., 42 kHz).[15] The extraction is typically run for 10 to 30 minutes at a controlled temperature (e.g., 25-60 °C).[6][15]
-
Separation: After sonication, the extract is separated from the solid residue by filtration or centrifugation.[10]
-
Concentration: The solvent is removed from the filtrate using a rotary evaporator to obtain the crude alkaloid extract.[15]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and plant matrix, leading to the rupture of cell walls and the release of alkaloids.[5] This method significantly reduces extraction time and solvent consumption.[3][5]
Protocol:
-
Sample Preparation: Mix the powdered plant material (e.g., 0.5 g) with a specific volume of solvent (e.g., 20 mL of 0.01 mol/L HCl) in a microwave-safe vessel.[16]
-
Extraction: Place the vessel in a microwave extraction system. Irradiate the sample under controlled conditions of power, temperature, and time (e.g., 100 W, 60°C, for 2 minutes).[16]
-
Post-Extraction: After irradiation, allow the vessel to cool.
-
Separation and Concentration: Filter the extract to remove plant debris. The filtrate may be used directly for analysis or concentrated.[5][16]
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent.[6] By manipulating temperature and pressure, the solvent's properties can be tuned for selective extraction.
Protocol:
-
Sample Preparation: The dried and powdered plant material is placed into an extraction vessel.
-
Extraction: Supercritical CO2, sometimes with a co-solvent like ethanol to modify polarity, is passed through the plant material under controlled temperature (e.g., 60°C) and pressure (e.g., 300 bar).[6][8]
-
Separation: The pressure and/or temperature is reduced, causing the CO2 to return to its gaseous state. This leaves behind the extracted alkaloids, free from solvent residue.[6]
Visualization of Experimental Workflow
To better understand the logical flow of alkaloid extraction, the following diagram illustrates a generalized experimental workflow.
Caption: Generalized workflow for the extraction and purification of alkaloids from plant materials.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. aktpublication.com [aktpublication.com]
- 4. aktpublication.com [aktpublication.com]
- 5. benchchem.com [benchchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KR20010084325A - Method for preparing alkaloid using supercritical fluid from plant - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. pubs.aip.org [pubs.aip.org]
- 16. academic.oup.com [academic.oup.com]
A Framework for Inter-Laboratory Validation of 3-Acetylyunaconitine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of 3-Acetylyunaconitine, a toxic diterpenoid alkaloid found in Aconitum species, is critical for toxicological studies, drug development, and quality control of herbal medicines. While no dedicated inter-laboratory validation studies for this compound analysis have been published, this guide provides a framework for such a validation by comparing established analytical methods for closely related Aconitum alkaloids. The presented data, derived from single-laboratory validation studies, serves as a benchmark for the performance characteristics that should be assessed in a multi-laboratory setting to ensure method transferability and consistency.
Comparison of Analytical Methods for Aconitum Alkaloids
The primary methods for the sensitive and specific quantification of Aconitum alkaloids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These techniques offer high selectivity and low detection limits, which are essential for analyzing complex biological matrices.
Below is a summary of performance data from validated methods for aconitine (B1665448) (AC), mesaconitine (B191843) (MA), and hypaconitine (B608023) (HA), which are structurally and chemically similar to this compound. This data provides a comparative baseline for establishing performance requirements for a this compound assay.
| Parameter | Method 1: UPLC-MS/MS[1] | Method 2: LC-ESI-MS-MS[2] | Method 3: LC-MS-MS[3] |
| Analytes | Aconitine, Mesaconitine, Hypaconitine & 5 metabolites | Aconitine, Mesaconitine, Hypaconitine | Aconitine |
| Matrix | Rat Blood | Rat Plasma | Blood |
| Linearity Range | 0.125 - 1000 nmol/L | 0.01 - 10 ng/mL | 0.5 - 25 ng/g |
| Correlation Coefficient (r²) | > 0.997 | Not Reported | Not Reported |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but linearity starts at 0.125 nmol/L | 0.01 ng/mL | 0.5 ng/g |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.1 ng/g |
| Intra-day Precision (%RSD) | < 15% | < 15% | Not Reported |
| Inter-day Precision (%RSD) | < 15% | < 15% | Not Reported |
| Accuracy | Within acceptable limits | Within ±15% | Not Reported |
| Recovery | Within acceptable limits | Not Reported | 79.9% |
Experimental Protocols: A Synopsis
A successful inter-laboratory validation requires a clearly defined and harmonized experimental protocol. Based on the methodologies for related Aconitum alkaloids, a typical protocol for this compound analysis would involve the following key steps.
Sample Preparation
Biological samples, such as plasma or blood, typically undergo protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.
-
Method 1 (UPLC-MS/MS): Protein precipitation with methanol.[1]
-
Method 2 (LC-ESI-MS-MS): Basification with ammonium (B1175870) hydroxide (B78521) followed by liquid-liquid extraction with ethyl acetate.[2]
-
Method 3 (LC-MS-MS): Solid-phase extraction using mixed-mode cation exchange columns.[3]
Chromatographic Separation
Reversed-phase chromatography is commonly employed to separate this compound from other components in the sample extract.
-
Method 1 (UPLC-MS/MS): Waters C18 column (1.7 µm, 50 × 2.1 mm) with a gradient elution using acetonitrile (B52724) and 0.1% formic acid in water.[1]
-
Method 2 (LC-ESI-MS-MS): CN column (250 mm × 4.6 mm, 5 µm) with an isocratic mobile phase of methanol/40 mM ammonium acetate/formic acid (950:45:5, v/v/v).[2]
-
Method 3 (LC-MS-MS): RP8 column.[3]
Mass Spectrometric Detection
A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is the standard for detection and quantification. Specific precursor-to-product ion transitions for this compound would need to be optimized.
Proposed Workflow for Inter-Laboratory Validation
An inter-laboratory validation study is essential to establish the reproducibility and robustness of an analytical method. The following diagram outlines a proposed workflow for the inter-laboratory validation of a this compound analytical method.
References
- 1. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
A Comparative Purity Analysis: Synthesized vs. Natural 3-Acetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both synthetic and natural 3-Acetylyunaconitine can be produced to a high degree of purity, often exceeding 98%. The primary distinction between the two lies in their impurity profiles. Synthetic this compound is more likely to contain trace amounts of reagents, catalysts, and synthetic by-products, which are typically well-defined. In contrast, naturally sourced this compound may contain other structurally related alkaloids from the Aconitum episcopale plant, leading to a more complex and potentially variable impurity profile. The choice between synthetic and natural sources will depend on the specific application and the tolerance for different types of impurities.
Data Presentation: Purity and Impurity Profile Comparison
The following tables summarize the anticipated quantitative data for synthesized and natural this compound.
Table 1: Purity Comparison
| Parameter | Synthesized this compound | Natural this compound |
| Typical Purity (by HPLC) | ≥ 98% | ≥ 98% |
| Source | Chemical Synthesis | Extraction from Aconitum episcopale Levl. roots[1] |
| Potential Impurities | - Unreacted starting materials- Reagents and catalysts- By-products of side reactions- Stereoisomers | - Other co-extracted alkaloids (e.g., yunaconitine, vilmorrianine A)- Residual extraction solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate)[1]- Plant-derived contaminants (e.g., pigments, lipids) |
| Batch-to-Batch Consistency | Generally high, with a well-defined and consistent impurity profile. | Can be more variable due to factors such as plant genetics, growing conditions, and extraction efficiency. |
Table 2: Illustrative Impurity Profile (by LC-MS)
| Impurity Type | Synthesized this compound (Hypothetical Data) | Natural this compound (Hypothetical Data) |
| Related Alkaloids | < 0.1% | 0.5 - 1.5% |
| Synthetic Reagents/By-products | 0.2 - 0.8% | Not Detected |
| Residual Solvents | < 0.05% | < 0.1% |
| Unknown Impurities | < 0.2% | < 0.5% |
Disclaimer: The data presented in Table 2 is illustrative and not based on direct experimental comparison of synthesized and natural this compound. It serves to highlight the potential differences in impurity profiles.
Experimental Protocols
Accurate determination of this compound purity and the identification of impurities rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate buffer (pH 10)
-
Reference standard of this compound (>99% purity)
-
Sample of synthesized or natural this compound
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized or natural this compound sample in methanol to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using Acetonitrile (A) and 10 mM Ammonium Bicarbonate buffer (pH 10) (B).
-
Gradient Program: A typical gradient might be: 0-20 min, 30-70% A; 20-25 min, 70-90% A; 25-30 min, 90% A; 30.1-35 min, 30% A.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 235 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the purity of the sample by the area percent method. For higher accuracy, use the calibration curve generated from the reference standards. Impurities can be tentatively identified by comparing their retention times with known standards of related alkaloids if available.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify and characterize unknown impurities in this compound samples.
Instrumentation:
-
LC-MS system (e.g., quadrupole time-of-flight or Orbitrap) with an electrospray ionization (ESI) source.
-
The same HPLC column and mobile phase as described above can be used.
Procedure:
-
Sample Analysis: Analyze the this compound samples using the established HPLC method coupled to the mass spectrometer.
-
Data Acquisition: Acquire data in both full scan mode to determine the molecular weights of all eluted compounds and in tandem MS (MS/MS) mode to obtain fragmentation patterns of the parent ions.
-
Data Analysis:
-
Extract the mass-to-charge ratios (m/z) of the impurity peaks from the full scan data.
-
Propose elemental compositions for the impurities based on their accurate masses.
-
Analyze the MS/MS fragmentation patterns to elucidate the structures of the impurities. This is particularly useful for distinguishing between isomers and identifying specific synthetic by-products or related natural alkaloids.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full signal recovery for all relevant protons.
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the absolute purity of the this compound sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std Where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
W = weight
-
P = purity of the standard
-
-
Visualizations
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Acetylyunaconitine
For researchers, scientists, and drug development professionals, the proper management and disposal of highly potent compounds like 3-Acetylyunaconitine are critical for ensuring laboratory safety and environmental protection. As a C19-norditerpenoid alkaloid derived from Aconitum species, this compound is classified as a highly toxic substance, demanding strict adherence to hazardous waste disposal protocols.[1][2][3] This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE). The compound is fatal if swallowed or inhaled.[4]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as nitrile), a lab coat, and chemical safety goggles.[5] If there is a risk of generating aerosols or dust, a properly fitted respirator is mandatory.[4][5]
-
Ventilation: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[7] Thoroughly wash hands after handling the compound.[7]
-
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. For liquid spills, use an inert absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.[5] All cleanup materials must be treated as hazardous waste.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional, local, and federal regulations for hazardous chemical waste.[5] Under no circumstances should this compound or its solutions be disposed of down the drain.[8]
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired pure this compound should be placed directly into a designated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated, leak-proof hazardous waste container.[6] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All items that have come into contact with this compound, including gloves, pipette tips, weighing papers, and absorbent materials from spill cleanups, must be collected in a sealed, labeled hazardous waste container.[5][8]
-
Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous waste.[5][9]
2. Labeling and Storage:
-
All hazardous waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution’s Environmental Health and Safety (EHS) office.[5][8]
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.[5] The storage area should be well-ventilated.
3. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]
Decontamination of Glassware
Glassware contaminated with this compound requires a thorough decontamination process before it can be returned to general use.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the residue. This solvent rinse must be collected as hazardous liquid waste.[5]
-
Washing: Wash the glassware thoroughly with a laboratory detergent and warm water.[5]
-
Final Rinse: Rinse the glassware with deionized water.[5]
-
Drying: Allow the glassware to air dry or place it in a drying oven.[5]
Data Presentation: Hazard and Disposal Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Aconitine alkaloid | [1][2][3] |
| CAS Number | 80787-51-5 | [10] |
| Primary Hazards | Acute Toxicity (Oral, Inhalation) - Fatal | [4] |
| PPE Requirement | Chemical-resistant gloves, lab coat, safety goggles, respirator (if aerosolizing) | [4][5] |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility | [7] |
| Prohibited Disposal | Drain or regular trash disposal | [8] |
| Spill Cleanup | Absorb and collect in a sealed hazardous waste container | [5] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard protocols for handling and disposing of highly toxic alkaloids and hazardous chemicals as described in safety data sheets and institutional guidelines. Specific experimental protocols for the synthesis or use of this compound would necessitate a detailed risk assessment and the development of a specific Standard Operating Procedure (SOP) that includes these disposal considerations.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. ambonsall.com [ambonsall.com]
- 2. Aconitine - Wikipedia [en.wikipedia.org]
- 3. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mit.edu [web.mit.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. This compound | CAS:80787-51-5 | Manufacturer ChemFaces [chemfaces.com]
Essential Safety and Logistical Information for Handling 3-Acetylyunaconitine
Disclaimer: There is no specific public Safety Data Sheet (SDS) for 3-Acetylyunaconitine. The following guidance is based on the known hazards of the structurally related and highly toxic alkaloid, Aconitine (B1665448). It is imperative to treat this compound with the highest degree of caution, assuming it possesses a similar or identical hazard profile. A thorough risk assessment should be conducted before handling this compound.
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure to this compound. The required PPE varies with the nature of the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Low Risk) | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes | - N/A |
| Handling Powders/Solids (e.g., Weighing) | - Full-face respirator with P100 (or P3) particulate filters- Chemical-resistant disposable coveralls or suit- Double-gloving (e.g., two pairs of nitrile gloves)- Chemical-resistant shoe covers | - Chemical-resistant apron- Head covering |
| Handling Liquids/Solutions | - Chemical splash goggles and a face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over a lab coat | - Elbow-length gloves for larger volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors may be generated) |
| Emergency (Spill Cleanup) | - Self-contained breathing apparatus (SCBA)- Fully encapsulating chemical-resistant suit | - N/A |
Note: Always inspect PPE for integrity before use. Follow proper procedures for donning and doffing to avoid cross-contamination.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure personnel and environmental safety. All work with this compound must be performed in a designated area, such as a certified chemical fume hood or a glove box.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage in a well-ventilated area.
-
Store this compound in a cool, dry, and well-ventilated secure location, accessible only to authorized personnel.
-
The container should be clearly labeled with the chemical name, and appropriate hazard warnings (e.g., "Fatal if Swallowed or Inhaled").[1]
Handling Procedures:
-
Preparation:
-
Designate a specific work area within a chemical fume hood for all manipulations.
-
Assemble all necessary equipment, PPE, and waste containers before starting work.
-
Minimize the quantity of the compound to be handled.
-
-
Weighing (Solids):
-
Perform weighing within a ventilated balance enclosure or a chemical fume hood.
-
Use disposable weigh boats.
-
Handle with care to avoid generating dust.
-
-
Solution Preparation:
-
Slowly add the solvent to the compound to avoid splashing.
-
Ensure all manipulations are conducted within the fume hood.
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate solvent (e.g., ethanol) followed by a soap and water solution.
-
Decontaminate all reusable equipment.
-
Remove PPE in the reverse order it was put on, avoiding self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Wash hands and arms thoroughly with soap and water after work.
-
Disposal Plan: The disposal of this compound and associated waste must comply with all local, state, and federal regulations for hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, coveralls), weigh boats, and other solid materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses from decontamination should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.
-
Sharps: Any contaminated needles or syringes must be disposed of in a designated sharps container for hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and a clear indication of the hazard (e.g., "Highly Toxic").
-
Storage and Disposal: Store hazardous waste in a designated, secure area. Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. High-temperature incineration is often the recommended disposal method for highly toxic organic compounds.
Quantitative Data (Based on Aconitine)
Since specific toxicity data for this compound is not available, the data for the closely related compound Aconitine is provided as a reference. It is crucial to assume a similar level of toxicity for this compound.
| Parameter | Value (for Aconitine) | Reference |
| Appearance | White crystalline solid | [2] |
| Molecular Formula | C₃₄H₄₇NO₁₁ | [1] |
| Molecular Weight | 645.7 g/mol | [1] |
| Hazard Statements | Fatal if swallowed or if inhaled. | [1][3] |
| LD₅₀ (Oral, Mouse) | 1 mg/kg | [4] |
| LD₅₀ (Intravenous, Rat) | 0.064 mg/kg | [4] |
| Lethal Dose (Human, estimated) | 1-2 mg | [5][6] |
Experimental Protocols
Due to the extreme toxicity, no experimental protocols are provided here. All experimental work with this compound must be conducted under strict safety protocols developed in consultation with your institution's EHS department and outlined in a compound-specific Standard Operating Procedure (SOP).
Mandatory Visualization
Caption: Workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. Aconitine(302-27-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
